4,5-Dimethyl-oxazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTLPEBBGGPJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4,5-dimethyl-oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the most pertinent synthetic routes, providing step-by-step experimental protocols and summarizing key quantitative data for comparative analysis.
Introduction to Oxazole Synthesis
The oxazole scaffold is a privileged structure in numerous biologically active compounds and natural products. Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles is of significant interest to the scientific community. Key strategies for the construction of the oxazole ring include the Robinson-Gabriel synthesis, the Van Leusen reaction, and various cycloaddition approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
For the synthesis of this compound, a particularly effective and modern approach involves a [3+2] cycloaddition reaction, which offers a direct route from simple carboxylic acids. This method, along with a classical hydrolysis step, provides a reliable pathway to the target molecule.
Recommended Synthetic Pathway
The recommended synthesis of this compound is a two-step process:
-
[3+2] Cycloaddition: Synthesis of ethyl 4,5-dimethyl-oxazole-2-carboxylate from propionic acid and ethyl isocyanoacetate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This pathway is advantageous due to the use of readily available starting materials and generally good yields.
Experimental Protocols
The following protocols are adapted from established general procedures for the synthesis of 4,5-disubstituted oxazoles.[1] Researchers should optimize these conditions for the specific target molecule in their laboratory setting.
Step 1: Synthesis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate via [3+2] Cycloaddition
This procedure involves the in situ activation of a carboxylic acid followed by its reaction with an isocyanoacetate.
Materials:
-
Propionic acid
-
Ethyl isocyanoacetate
-
4-(Dimethylamino)pyridine (DMAP)
-
DMAP-Tf (triflylpyridinium reagent)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add propionic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a dry nitrogen atmosphere.
-
Add DMAP-Tf (1.3 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Once all solids have dissolved, add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into water and extract with DCM (3 x volume of aqueous layer).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford pure ethyl 4,5-dimethyl-oxazole-2-carboxylate.
Step 2: Hydrolysis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate
This step converts the synthesized ester into the desired carboxylic acid. Both acidic and basic conditions can be employed.
Materials:
-
Ethyl 4,5-dimethyl-oxazole-2-carboxylate
-
Hydrochloric acid (HCl, e.g., 6 N) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) (optional, for solubility)
-
Ethanol (for crystallization, if needed)
Procedure (Acid-Catalyzed):
-
Dissolve the crude ethyl 4,5-dimethyl-oxazole-2-carboxylate in THF (if necessary for solubility) and add 6 N HCl.
-
Stir the mixture in a preheated oil bath at 100 °C for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by crystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 4,5-disubstituted oxazoles via the [3+2] cycloaddition method. Note that yields are substrate-dependent and may require optimization for the specific synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| 1 | Carboxylic Acid (1.0 eq) | Isocyanoacetate (1.2 eq) | DMAP (1.5 eq), DMAP-Tf (1.3 eq) | DCM | 40 | 0.5 - 3 h | 60-95 |
| 2 | Oxazole Ester | 6 N HCl | - | THF/H₂O | 100 | 1 h | >90 |
Alternative Synthetic Routes
While the [3+2] cycloaddition is a highly effective method, other established syntheses for oxazoles are worth noting for their versatility.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclization of a 2-acylamino-ketone using a dehydrating agent.[2][3] This method is a classical approach to oxazole formation.
Van Leusen Reaction
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[2] This reaction is known for its reliability and broad substrate scope.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a [3+2] cycloaddition followed by hydrolysis. This guide provides a detailed framework for researchers to undertake this synthesis. The provided protocols, based on well-established literature, offer a solid starting point for laboratory work. The alternative routes mentioned, the Robinson-Gabriel and Van Leusen syntheses, represent valuable additional tools in the synthetic chemist's arsenal for accessing diverse oxazole derivatives. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are paramount for successful outcomes.
References
physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dimethyl-oxazole-2-carboxylic acid
This technical guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Physicochemical Data
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the target compound, its structural isomer, and the parent oxazole ring to provide context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-dimethyl-1,3-oxazole-5-carboxylic acid (Isomer) | Reference |
| CAS Number | 1240605-72-4 | 2510-37-4 | [1],[2] |
| Molecular Formula | C₆H₇NO₃ | C₆H₇NO₃ | [1],[2] |
| Molecular Weight | 141.12 g/mol | 141.12 g/mol | [1],[2] |
| Melting Point | Data not available | 247 °C (decomposition) | [3] |
| Boiling Point | Data not available | 278.5 ± 20.0 °C (Predicted) | [3] |
| Density | Data not available | 1.276 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | Data not available | Data not available | |
| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |
| logP (o/w) | Data not available | Data not available |
Table 2: General Properties of the Oxazole Ring
| Property | Description | Reference |
| Structure | A five-membered aromatic ring containing one oxygen and one nitrogen atom. | [1] |
| Basicity | The parent oxazole is a weak base, with the pKa of its conjugate acid being approximately 0.8. | [1] |
| Reactivity | The oxazole ring can undergo electrophilic substitution (typically at the C5 position) and nucleophilic substitution (at the C2 position). | [1] |
Experimental Protocols
Detailed experimental protocols for determining the are not explicitly available. However, this section outlines standard and modern methodologies applicable to this class of compounds.
Synthesis Protocol: Direct Synthesis from Carboxylic Acids
A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which avoids the need for pre-activated carboxylic acid derivatives like acid chlorides.[4]
General Procedure:
-
Activation: To a solution of the starting carboxylic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM) under a dry nitrogen atmosphere, a triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) is added. The mixture is stirred for approximately 5 minutes at room temperature to facilitate the in situ formation of a reactive acylpyridinium salt.[4]
-
Cycloaddition: An isocyanide derivative, such as ethyl isocyanoacetate (1.2 equivalents), is then added to the reaction mixture.[4]
-
Reaction: The mixture is heated (e.g., in a preheated oil bath at 40 °C) and stirred for a specified time (e.g., 30 minutes) to allow the [3+2] cycloaddition to proceed, forming the 4,5-disubstituted oxazole ring.[4]
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and column chromatography.
Caption: General Workflow for Direct Oxazole Synthesis.
pKa Determination Protocol: Capillary Electrophoresis
The acidity constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. While most pKa values are determined at 25 °C, measurements at the human body temperature of 37 °C are more biorelevant.[5] Capillary electrophoresis (CE) is a powerful technique for pKa determination.
General Procedure (Internal Standard CE Method):
-
Buffer Preparation: A series of background electrolytes (buffers) with varying pH values are prepared.
-
Sample Preparation: The test compound (this compound) and a carefully chosen internal standard with a known pKa are dissolved in the buffers.
-
Electrophoretic Mobility Measurement: The samples are injected into the capillary, and the electrophoretic mobility of the test compound and the internal standard are measured at each pH.[5]
-
Data Analysis: The effective mobility of an ion is dependent on its degree of ionization. By plotting the effective mobility against the pH of the buffer, a sigmoidal curve is generated. The pKa value corresponds to the pH at the inflection point of this curve. Using an internal standard helps to correct for variations in experimental conditions.[5]
Biological Context and Significance
Oxazole-containing compounds are recognized as significant scaffolds in medicinal chemistry due to their wide range of biological activities.[6] They are key components in numerous natural products and bioactive molecules.[4]
While specific signaling pathways for this compound are not documented, the broader class of oxazole derivatives has been investigated for various therapeutic applications, including:
-
Antimicrobial and Anti-biofilm Activity: Many oxazole derivatives exhibit activity against bacteria and fungi. Some have been shown to interfere with the formation of bacterial biofilms, such as those of Staphylococcus aureus.[6]
-
Anticancer Activity: The oxazole ring is a structural motif in several compounds with cytotoxic activity against various cancer cell lines.[7] Their mechanisms can include the inhibition of critical enzymes like topoisomerase II.[7]
-
Anti-inflammatory and Antiviral Properties: Research has also explored the potential of oxazoles as anti-inflammatory and antiviral agents.[1]
Given its structure, this compound serves as a valuable intermediate or building block for the synthesis of more complex and potentially bioactive molecules.[1] The carboxylic acid group provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop more potent and selective therapeutic agents.
References
- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 2. Dimethyl-1,3-oxazole-5-carboxylic acid | C6H7NO3 | CID 1132979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl-1,3-oxazole-5-carboxylic acid | 2510-37-4 [amp.chemicalbook.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Technical Guide to the Structural Elucidation of 4,5-Dimethyl-oxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-oxazole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with two methyl groups and a carboxylic acid functional group. Oxazole derivatives are recognized as privileged building blocks in the synthesis of numerous natural products and bioactive molecules due to their significant pharmacological and biological properties.[1] This compound, in particular, serves as a crucial intermediate in the development of more complex pharmaceuticals and as a ligand for metal coordination.[2] The precise elucidation of its structure is paramount for ensuring the purity, efficacy, and safety of downstream applications in drug discovery and materials science.
This technical guide provides an in-depth overview of the synthesis, characterization, and structural analysis of this compound, complete with detailed experimental protocols, tabulated data, and workflow visualizations.
Physicochemical and Structural Data
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-1,3-oxazole-2-carboxylic acid | N/A |
| CAS Number | 1240605-72-4 | [2] |
| Molecular Formula | C₆H₇NO₃ | Calculated |
| Molecular Weight | 141.12 g/mol | [2] |
| InChI Key | NMTLPEBBGGPJQP-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods, including the classical Robinson-Gabriel synthesis.[2] However, a highly efficient and modern approach involves the direct synthesis from carboxylic acids via a [3+2]-cycloaddition reaction, which offers a broad substrate scope and good functional group tolerance.[1]
General Experimental Protocol: Direct Synthesis from Carboxylic Acid via [3+2] Cycloaddition
This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles.[1] The key to this method is the in situ activation of a carboxylic acid, which then reacts with an isocyanide derivative.
Materials:
-
Carboxylic acid precursor (e.g., pyruvic acid for the final step, though a multi-step synthesis might be required to build the core structure first)
-
Isocyanide (e.g., ethyl isocyanoacetate)
-
DMAP-Tf (Trifluoromethanesulfonic anhydride complex with 4-Dimethylaminopyridine) as an activator
-
4-Dimethylaminopyridine (DMAP) as a base
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add the starting carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a nitrogen atmosphere.[1]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the DMAP-Tf activating reagent (1.3 equiv) to the solution and stir for 5 minutes at room temperature. The formation of a reactive acylpyridinium salt intermediate occurs at this stage.[1]
-
Introduce the isocyanide derivative (1.2 equiv) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 40°C.
-
Stir the reaction for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product using column chromatography on silica gel to isolate the target this compound (or its ester precursor, which can be subsequently hydrolyzed).
Structural Elucidation and Spectroscopic Analysis
The definitive structure of this compound is confirmed using a combination of spectroscopic techniques. While specific spectral data for this exact compound is not publicly available, the expected results can be reliably predicted based on its structure and data from analogous compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet integrating to 3 protons around δ 2.2-2.5 ppm , corresponding to the methyl group at the C4 position.
-
A singlet integrating to 3 protons around δ 2.3-2.6 ppm , corresponding to the methyl group at the C5 position. The exact chemical shifts of the two methyl groups would be very close and might require a high-resolution instrument to resolve.
-
A broad singlet in the region of δ 10-13 ppm , characteristic of the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on all six carbon atoms in unique electronic environments:
-
Signals for the two methyl carbons are expected in the aliphatic region, around δ 10-15 ppm .
-
The C4 and C5 carbons of the oxazole ring are expected to resonate in the aromatic region, typically between δ 125-140 ppm .
-
The C2 carbon, being adjacent to both oxygen and nitrogen and bonded to the carboxyl group, will be significantly deshielded, appearing further downfield around δ 158-162 ppm .
-
The carbonyl carbon of the carboxylic acid will be the most deshielded, with a characteristic signal around δ 165-175 ppm .
| Technique | Expected Chemical Shifts (δ, ppm) or m/z | Assignment |
| ¹H NMR | ~2.2-2.6 | Singlet, 6H (two C-CH₃ groups) |
| ~10-13 | Broad Singlet, 1H (-COOH) | |
| ¹³C NMR | ~10-15 | C4-CH₃ and C5-CH₃ |
| ~125-140 | C4 and C5 of oxazole ring | |
| ~158-162 | C2 of oxazole ring | |
| ~165-175 | C=O of carboxylic acid | |
| Mass Spec (EI) | 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ | |
| 96 | [M - COOH]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl groups.
-
~1700-1725 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[4]
-
~1600-1650 cm⁻¹: C=N stretching of the oxazole ring.
-
~1050-1200 cm⁻¹: C-O-C stretching within the oxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 141 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the carboxyl group ([M-COOH]⁺ at m/z = 96) and the loss of a methyl group ([M-CH₃]⁺ at m/z = 126).
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of modern synthetic methods and robust analytical techniques. An efficient synthesis, such as the direct [3+2] cycloaddition from a carboxylic acid precursor, provides access to this valuable building block. The subsequent application of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure, including the specific arrangement of its functional groups and substituents. This rigorous characterization is a critical step, ensuring the quality and reliability of this compound for its intended applications in pharmaceutical research and development.
References
The Oxazole Core: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have propelled it from a chemical curiosity to a privileged structure in the design of novel therapeutics. This technical guide delves into the rich history of oxazole chemistry, from its initial discovery to the development of sophisticated synthetic methodologies. It further explores the diverse biological activities of oxazole-containing compounds, providing a comprehensive overview for researchers engaged in drug discovery and development.
A Historical Perspective on the Synthesis of the Oxazole Ring
The journey into the world of oxazoles began in the late 19th century, with early chemists exploring new methods for constructing heterocyclic systems. Over the decades, a number of named reactions have become the bedrock of oxazole synthesis, each offering a unique pathway to this valuable scaffold.
One of the earliest methods for the synthesis of 2,5-disubstituted oxazoles is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896.[1] This reaction involves the acid-catalyzed cyclization of a cyanohydrin with an aldehyde.[1] Another foundational method is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. This pathway utilizes the dehydration of 2-acylamino ketones to form the oxazole ring and remains a widely used method for the preparation of various oxazole derivatives.[2][3][4]
In 1972, the van Leusen oxazole synthesis was developed, providing a powerful and versatile tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction has seen numerous modifications and applications in the synthesis of complex natural products and medicinal agents.[5]
Key Synthetic Methodologies: Experimental Protocols
To provide a practical resource for laboratory chemists, detailed experimental protocols for the three cornerstone syntheses of the oxazole ring are outlined below.
Fischer Oxazole Synthesis: General Procedure
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes under acidic conditions.[1]
Materials:
-
Aldehyde cyanohydrin (1.0 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve the aldehyde cyanohydrin and the aldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Bubble dry hydrogen chloride gas through the solution.
-
The product will precipitate as the hydrochloride salt.
-
Collect the precipitate by filtration.
-
The free oxazole base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[1]
Robinson-Gabriel Synthesis: General Procedure
This method involves the cyclodehydration of a 2-acylamino ketone, often facilitated by a dehydrating agent like sulfuric acid or phosphorus pentoxide.[2][3]
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide)
-
Inert solvent (e.g., glacial acetic acid, toluene)
Procedure:
-
Dissolve the 2-acylamino ketone in an appropriate inert solvent.
-
Add the dehydrating agent portion-wise with stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Van Leusen Oxazole Synthesis: General Procedure
The van Leusen reaction offers a versatile route to 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC).[5]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., methanol, dimethoxyethane)
Procedure:
-
To a stirred solution of the aldehyde and TosMIC in the chosen solvent, add the base at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 5-substituted oxazole.[5]
Quantitative Biological Activity of Oxazole Compounds
The oxazole motif is a common feature in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. The following tables summarize the quantitative biological data for representative oxazole-containing compounds across different therapeutic areas.
| Compound Name/Class | Target/Organism | Activity (IC₅₀/EC₅₀/MIC) | Reference(s) |
| Anticancer Activity | |||
| S3I-M2001 | STAT3 | Disrupts STAT3:STAT3 dimers | [6][7] |
| Bisoxazole derivatives | Choline Kinase (ChoK) | IC₅₀ = 0.30 ± 0.003 µM (ex vivo) | [8] |
| Oxazolomycin A | Human leukemia HL60 | - | [9] |
| Antiviral Activity | |||
| Oxazole derivatives | Human Cytomegalovirus (HCMV) | EC₅₀ = 0.000716 to 560 µM | [10] |
| Thiazole/Oxazole derivatives | Hepatitis C Virus (HCV) | EC₅₀ = 3.4 µM and 4.1 µM | [11] |
| Antibacterial Activity | |||
| Norfloxacin-oxadiazole hybrids | Staphylococcus aureus | MIC = 1–2 µg/mL | [12] |
| Norfloxacin-oxadiazole hybrids | Methicillin-resistant S. aureus (MRSA) | MIC = 0.25–1 µg/mL | [12] |
| 2-Acylamino-1,3,4-oxadiazole derivative | Bacillus subtilis | MIC = 0.78 µg/mL | [12] |
| Naphthofuran-oxadiazole derivatives | Pseudomonas aeruginosa, Bacillus subtilis | MIC = 0.2 mg/mL | [12] |
| Anti-inflammatory Activity | |||
| Oxaprozin | Cyclooxygenase (COX) | - | [13][14] |
| Imidazole Derivatives | p38 MAP Kinase | IC₅₀ = 33.27 ± 2.12 to 301.12 ± 10.23 µg/mL | [15] |
| 2,5-Disubstituted-1,3,4-oxadiazole derivative (Ox-6f) | - | % inhibition = 74.16 ± 4.41% | [16] |
Signaling Pathways and Experimental Workflows
The diverse biological effects of oxazole compounds are often attributed to their ability to modulate specific signaling pathways. Furthermore, the synthesis and isolation of these compounds follow well-defined experimental workflows.
Oxazole Inhibitors of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when hyperactivated, contributes to tumor cell survival and proliferation.[6] Oxazole-based inhibitors, such as S3I-M2001, have been designed to disrupt the dimerization of activated STAT3, leading to its aggregation and subsequent degradation. This inhibition of STAT3 signaling results in the downregulation of anti-apoptotic genes and ultimately, antitumor effects.[6][7]
Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.
Oxazole Inhibitors of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[17] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain oxazole and isoxazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase, thereby blocking the downstream signaling events that contribute to disease progression.[18][19]
Caption: Inhibition of the MAPK/ERK signaling pathway by an oxazole-based inhibitor.
General Experimental Workflow for Oxazole Synthesis and Purification
The synthesis of a target oxazole compound, followed by its purification and characterization, is a multi-step process that is fundamental to both academic research and industrial drug development.
Caption: A generalized experimental workflow for the synthesis and purification of an oxazole compound.
Conclusion
The field of oxazole chemistry has a rich and storied history, evolving from fundamental synthetic discoveries to the development of life-saving medicines. The versatility of the oxazole core, coupled with an ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, detailed experimental protocols, and the diverse biological landscape of oxazole-containing compounds. It is intended to serve as a valuable resource for researchers and scientists, empowering them to further explore and exploit the remarkable potential of this fascinating heterocyclic system.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]
- 14. Synthesis of Oxaprozin - Chempedia - LookChem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,5-Dimethyl-oxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dimethyl-oxazole-2-carboxylic acid (CAS No. 1240605-72-4), a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, details established synthetic protocols, and explores its role as a versatile intermediate in the development of pharmacologically active agents.
Core Chemical and Physical Data
This compound is a disubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a carboxylic acid group at the 2-position and two methyl groups at the 4- and 5-positions imparts specific reactivity and structural characteristics that are valuable for synthetic transformations.
| Property | Value | Reference |
| CAS Number | 1240605-72-4 | [1] |
| Molecular Formula | C₆H₇NO₃ | |
| Molecular Weight | 141.12 g/mol | [1] |
| Physical State | Likely a solid at room temperature. | |
| Melting Point | While not definitively reported for this specific compound, structurally related oxazole-carboxylic acids exhibit melting points in the range of 182–239°C. | [1] |
| Solubility | Expected to be sparingly soluble in water. Solubility is enhanced in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in aqueous basic solutions. | [1] |
| pKa of Conjugate Acid | The oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8. | [1] |
Synthesis and Experimental Protocols
The synthesis of 4,5-disubstituted oxazoles can be achieved through several established methodologies. Below are detailed protocols for two common and effective approaches that can be adapted for the synthesis of this compound.
Direct Synthesis from Carboxylic Acids and Isocyanoacetates
This modern and highly efficient method involves the direct conversion of a carboxylic acid to the corresponding oxazole.[1][2] The reaction proceeds via the in-situ activation of the carboxylic acid, followed by cyclization with an isocyanoacetate derivative.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carboxylic acid (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Add a triflylpyridinium reagent (1.3 equivalents) to the solution and stir for approximately 5 minutes at room temperature to facilitate the formation of the acylpyridinium salt.
-
Cyclization: To the activated carboxylic acid solution, add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 equivalents).
-
The reaction mixture is then heated to 40°C and stirred for 30 minutes.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[1] While a lengthier process, it is a robust and well-established route to oxazoles.
Experimental Protocol:
-
Preparation of the 2-Acylamino Ketone: The synthesis begins with the acylation of an aminoketone. For this compound, a suitable precursor would be 3-amino-2-butanone. This is acylated using an appropriate acylating agent to introduce the desired substituent at the 2-position.
-
Cyclodehydration: The resulting 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction is typically heated to drive the cyclization and dehydration, forming the oxazole ring.
-
Work-up and Purification: The reaction mixture is carefully quenched, often by pouring it onto ice. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Role in Drug Discovery and Development
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[2] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]
This compound serves as a versatile starting material for the synthesis of more complex and potent drug candidates. The carboxylic acid moiety at the 2-position is a key reactive handle, allowing for a variety of chemical modifications such as amidation, esterification, and conversion to other functional groups. These modifications enable the exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of lead compounds.
For instance, the well-known antibiotic dicloxacillin contains a substituted oxazole ring, highlighting the importance of this heterocycle in the development of clinically relevant drugs.[4] The mechanism of action for such β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[4]
Below is a conceptual diagram illustrating how a core oxazole structure, derived from a building block like this compound, can be elaborated to target different biological pathways.
References
- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicloxacillin - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Biological Activity of 4,5-Dimethyl-oxazole-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 4,5-Dimethyl-oxazole-2-carboxylic acid and its derivatives. While the parent compound primarily serves as a crucial synthetic intermediate, its structural motif is a key pharmacophore in a variety of biologically active molecules. This document collates and presents quantitative data on the anticancer and antimicrobial activities of these derivatives, details the experimental protocols for key biological assays, and visualizes the primary signaling pathways implicated in their mechanism of action. The information is intended to support further research and development of oxazole-based therapeutic agents.
Introduction
The oxazole ring is a five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound, in particular, is a valuable building block for the synthesis of more complex and potent derivatives. This guide focuses on the biological activities of molecules derived from this core structure, providing detailed insights for researchers in medicinal chemistry and drug discovery.
Anticancer Activity of 4,5-Dimethyloxazole-2-carboxamide Derivatives
Derivatives of this compound, specifically the 2-methyl-4,5-disubstituted oxazoles, have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6]
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected 2-methyl-4,5-disubstituted oxazole derivatives against various human cancer cell lines. These compounds are structurally related to this compound, with modifications at the 2- and 5-positions of the oxazole ring.
| Compound ID | R Group at C5-position | Cancer Cell Line | IC₅₀ (nM)[6] |
| 4g | 3-fluoro-4-methoxyphenyl | A549 (Lung) | 1.1 |
| HT-29 (Colon) | 0.35 | ||
| MCF-7 (Breast) | 4.6 | ||
| HeLa (Cervical) | 0.8 | ||
| 4i | 4-ethoxyphenyl | A549 (Lung) | 2.3 |
| HT-29 (Colon) | 0.5 | ||
| MCF-7 (Breast) | 20.2 | ||
| HeLa (Cervical) | 1.2 | ||
| Combretastatin A-4 (Reference) | - | A549 (Lung) | 1.5 |
| HT-29 (Colon) | 0.4 | ||
| MCF-7 (Breast) | 3.2 | ||
| HeLa (Cervical) | 0.6 |
Mechanism of Action: Tubulin Polymerization Inhibition
The anticancer activity of these oxazole derivatives is primarily attributed to their ability to inhibit the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis.[6]
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by 4,5-disubstituted oxazole derivatives.
Antimicrobial Activity of Oxazole Derivatives
The oxazole scaffold is also a component of various compounds with demonstrated antimicrobial properties. While specific data for derivatives of this compound is limited, the general class of oxazole-containing molecules has shown activity against a range of bacterial and fungal pathogens.[7]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative oxazole derivatives against common bacterial strains. It is important to note that these are not direct derivatives of this compound but illustrate the general antimicrobial potential of the oxazole class.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Benzoxazole Derivatives [7] | Staphylococcus aureus | 6.25 - 50 |
| Bacillus subtilis | 6.25 - 50 | |
| Escherichia coli | 12.5 - 100 | |
| Pseudomonas aeruginosa | 25 - 100 | |
| Substituted Oxazoles [8] | Staphylococcus aureus | 50 - 200 |
| Escherichia coli | 100 - 200 |
Experimental Protocols
Antiproliferative Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow: MTT Assay for Antiproliferative Activity
Caption: General workflow of the MTT assay for determining antiproliferative activity.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The oxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[9]
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow: Broth Microdilution for MIC Determination
Caption: General workflow of the broth microdilution method for MIC determination.
Detailed Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the oxazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
Other Potential Signaling Pathways
Besides tubulin inhibition, oxazole derivatives have been reported to modulate other signaling pathways implicated in cancer progression, such as the STAT3 pathway.
Signaling Pathway: STAT3 Inhibition
Caption: Potential inhibition of the STAT3 signaling pathway by oxazole derivatives.
Conclusion
While this compound itself is primarily a synthetic precursor, its derivatives, particularly 2-methyl-4,5-disubstituted oxazoles, are a promising class of compounds with potent biological activities. The data and protocols presented in this guide highlight their significant potential as anticancer agents through the inhibition of tubulin polymerization. Furthermore, the broader class of oxazole derivatives exhibits antimicrobial properties, warranting further investigation. The detailed experimental methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to the design and development of novel oxazole-based therapeutics. Further structure-activity relationship (SAR) studies are encouraged to optimize the efficacy and selectivity of these compounds for clinical applications.
References
- 1. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide on the Solubility of 4,5-Dimethyl-oxazole-2-carboxylic Acid
This guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethyl-oxazole-2-carboxylic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Given the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the theoretical solubility profile based on its structure, alongside detailed experimental protocols for its determination. This information is crucial for researchers and professionals involved in drug development and chemical process design.
Physicochemical Properties and Solubility Profile
This compound (CAS No. 1240605-72-4) possesses a molecular weight of 141.12 g/mol .[1] Its structure, featuring a carboxylic acid group, an oxazole ring, and two methyl substituents, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation in basic media, suggesting potential solubility in alkaline aqueous solutions. The heterocyclic oxazole ring introduces polarity, while the dimethyl substitution adds nonpolar character. This amphiphilic nature implies a nuanced solubility across a spectrum of solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The carboxylic acid group can form hydrogen bonds with water, but the overall molecule has significant nonpolar character from the dimethylated oxazole ring, limiting solubility. |
| Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, and its shorter alkyl chain makes it a good solvent for moderately polar compounds. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound, though solubility might be slightly lower due to the longer alkyl chain. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should dissolve the compound to a reasonable extent. | |
| Acetone | Moderately Soluble | Its polarity is suitable for dissolving moderately polar organic molecules. | |
| Nonpolar | Hexane | Insoluble | The high polarity of the carboxylic acid group makes it incompatible with nonpolar aliphatic solvents. |
| Toluene | Sparingly Soluble | The aromatic ring of toluene can have some interaction with the oxazole ring, but the overall polarity difference is significant. | |
| Aqueous Basic | 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a soluble salt.[2][3] |
| 5% Sodium Hydroxide | Soluble | The compound will readily deprotonate in a strong base, forming a highly soluble sodium salt.[3][4][5] | |
| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid is unlikely to be protonated further, and the oxazole nitrogen is a very weak base, thus solubility is not expected to increase in acidic solution.[2][3][4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory procedures for solubility testing.[2][3][4][6]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, acetone, hexane, toluene, 5% NaHCO₃, 5% NaOH, 5% HCl)
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Pasteur pipettes and bulbs
-
pH paper or pH meter
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[2]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in portions.[2]
-
Mixing: After each addition of the solvent, vigorously agitate the mixture using a vortex mixer for at least 30 seconds to facilitate dissolution.[2]
-
Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved.
-
Classification:
-
pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a pH meter to confirm its acidic nature.[3][5]
-
Acid-Base Reactivity: For samples tested in 5% NaOH or 5% NaHCO₃ that dissolve, subsequent acidification with 6 M HCl should cause the compound to precipitate out of solution, confirming its acidic nature.[4]
-
Record Keeping: Meticulously record all observations for each solvent in a laboratory notebook.
Semi-Quantitative Determination:
For a more quantitative measure, a saturated solution can be prepared by adding an excess of the solute to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in solubility determination, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: "Like Dissolves Like" principle.
References
Spectroscopic Profile of 4,5-Dimethyl-oxazole-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4,5-Dimethyl-oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document focuses on the predicted spectroscopic features based on the analysis of its structural components and data from closely related analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | Calculated |
| Molecular Weight | 141.12 g/mol | [1] |
| CAS Number | 1240605-72-4 | [1] |
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted Chemical Shifts (δ) in ppm relative to TMS
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |
| -COOH | Singlet (broad) | 10.0 - 13.0 | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding. |
| 4-CH₃ | Singlet | ~2.3 | The methyl group at position 4 is expected to be slightly downfield due to the electronic environment of the oxazole ring. |
| 5-CH₃ | Singlet | ~2.2 | The methyl group at position 5 is also influenced by the heterocyclic ring, with a chemical shift similar to the 4-methyl group. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted Chemical Shifts (δ) in ppm
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 160 - 170 | The carbonyl carbon of the carboxylic acid typically appears in this region. |
| C2 (Oxazole Ring) | 155 - 165 | The carbon atom at position 2 is adjacent to the nitrogen and oxygen atoms, leading to a downfield shift. |
| C4 (Oxazole Ring) | 135 - 145 | The chemical shift is influenced by the attached methyl group and the overall aromaticity of the ring. |
| C5 (Oxazole Ring) | 125 - 135 | Similar to C4, its chemical shift is determined by the methyl substituent and the electronic nature of the oxazole ring. |
| 4-CH₃ | 10 - 15 | Typical range for methyl carbons attached to an aromatic system. |
| 5-CH₃ | 10 - 15 | Similar to the 4-methyl carbon. |
IR (Infrared) Spectroscopy
Predicted Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Methyl) | 2950 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=N (Oxazole Ring) | 1650 - 1550 | Medium |
| C=C (Oxazole Ring) | 1500 - 1400 | Medium |
| C-O (Carboxylic Acid/Oxazole Ring) | 1300 - 1200 | Strong |
MS (Mass Spectrometry)
| Ion | Predicted m/z | Notes |
| [M]+• | 141.04 | Molecular ion peak corresponding to the exact mass of C₆H₇NO₃. |
| [M-COOH]+ | 96.06 | Fragment resulting from the loss of the carboxylic acid group. |
| [M-H₂O]+• | 123.03 | Fragment resulting from the loss of a water molecule. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly for the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Further dilution may be necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.
-
Data Acquisition:
-
ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that is well-suited for observing the molecular ion.
-
EI: Introduce the sample, often after vaporization, into the ion source where it is bombarded with electrons. EI is a harder ionization technique that can lead to more extensive fragmentation, providing valuable structural information.
-
Acquire the mass spectrum over a suitable m/z range.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
References
Potential Derivatives of 4,5-Dimethyl-oxazole-2-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent feature in numerous biologically active compounds, drawing significant attention in medicinal chemistry for its versatile pharmacological profile.[1] This technical guide focuses on the potential derivatives of 4,5-Dimethyl-oxazole-2-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents.[2] This document outlines synthetic strategies for creating ester and amide derivatives, details experimental protocols for their synthesis and biological evaluation, and presents available quantitative data to inform structure-activity relationship (SAR) studies.
Core Synthesis Strategies: Ester and Amide Derivatives
The primary routes to derivatize this compound involve the formation of esters and amides at the 2-position carboxylic acid group. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol in the presence of a non-nucleophilic base, like pyridine or triethylamine, to yield the desired ester.
Synthesis of Amide Derivatives
Amide derivatives are readily prepared by coupling this compound with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Similar to ester synthesis, the carboxylic acid can first be converted to its acyl chloride, which then readily reacts with an amine to form the corresponding amide.
Potential Biological Activities and Quantitative Data
Derivatives of the oxazole core are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific nature and potency of the biological activity are highly dependent on the substitution pattern around the oxazole ring.[1]
Anticancer Activity
Numerous oxazole derivatives have been investigated for their potential as anticancer agents.[3] The mechanism of action often involves the inhibition of critical cellular pathways, such as tubulin polymerization or the activity of protein kinases.[3] While specific quantitative data for derivatives of this compound is limited in the public domain, related oxazole carboxamides have shown promising results. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. One of the most active compounds demonstrated 48% growth inhibition against the HCT-8 cell line.[4]
Table 1: Representative Anticancer Activity of Oxazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
|---|
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | HCT-8 | % Growth Inhibition | 48% |[4] |
Antimicrobial Activity
The oxazole moiety is a key component of several antimicrobial agents.[5] The mechanism of action can vary, including the inhibition of bacterial protein synthesis or disruption of the cell membrane.[5] The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|
| Phenylfuran-substituted pentanoic acids | S. aureus RN 4220 | 2 |[6] |
Experimental Protocols
General Synthesis Protocol for N-Substituted-4,5-dimethyl-oxazole-2-carboxamides
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-4,5-dimethyl-oxazole-2-carboxamide.
Protocol for MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7][8]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Microplate incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Include a positive control well containing only the broth and the inoculum, and a negative control well containing only the broth.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Workflows and Pathways
To facilitate understanding of the experimental processes and potential mechanisms of action, graphical representations are provided below.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for oxazole derivatives through the inhibition of a kinase signaling pathway.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatization into esters and amides provides a facile route to a diverse library of compounds with the potential for significant biological activity. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising chemical scaffold. Future work should focus on the systematic synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. wjmpr.com [wjmpr.com]
- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 4,5-Dimethyl-oxazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and synthetical landscape of 4,5-Dimethyl-oxazole-2-carboxylic acid. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly accessible literature, this document consolidates information from closely related oxazole derivatives to present a robust theoretical framework. It covers fundamental molecular properties, proposed computational and synthetic methodologies, and potential biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel oxazole compounds in medicinal chemistry and materials science.
Introduction to Oxazole Derivatives
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] Oxazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][2] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes.[3] this compound serves as a key building block for more complex molecules, making its theoretical and practical understanding crucial for the design of new chemical entities.[3]
Methodologies: Synthesis and Computational Analysis
A thorough understanding of a molecule's properties begins with its synthesis and computational characterization. This section details common protocols applicable to this compound.
Experimental Protocols: Synthesis
Several established methods are suitable for the synthesis of 4,5-disubstituted oxazoles.
-
Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of 2-acylamino ketones. For the target molecule, this would begin with the acylation of 3-aminobutan-2-one followed by cyclization using an acid catalyst.[3]
-
Direct Synthesis from Carboxylic Acids: A highly efficient modern method involves the direct reaction of a carboxylic acid with an isocyanoacetate derivative.[3][4] This approach is noted for its high functional group tolerance.[4]
Detailed Protocol: Direct Synthesis from an Activated Carboxylic Acid Derivative [4]
-
Activation: To a solution of the starting carboxylic acid (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM), an activating agent like triflylpyridinium reagent (1.3 equiv) and a non-nucleophilic base like 4-dimethylaminopyridine (DMAP, 1.5 equiv) are added under a nitrogen atmosphere.
-
Reaction: The mixture is stirred at room temperature for 5-10 minutes to ensure the formation of the activated acylpyridinium salt.
-
Cyclization: Ethyl 2-isocyanoacetate (1.2 equiv) is added to the reaction mixture.
-
Heating & Workup: The reaction is heated to 40°C and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.
Computational Protocols: Theoretical Analysis
Theoretical studies provide invaluable insight into molecular structure, stability, and reactivity. The following protocol outlines a standard approach using Density Functional Theory (DFT), a common method for studying oxazole derivatives.[5][6]
-
Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[8] Calculated frequencies are often scaled by a standard factor (e.g., 0.9614 for B3LYP) to better match experimental data.[8]
-
Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack.[9][10]
Theoretical Results and Data Presentation
The following tables summarize the predicted quantitative data for this compound based on the computational protocol described above.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Exact Mass | 141.0426 Da |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.5 D |
Table 2: Predicted Optimized Geometric Parameters (Selected)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O1-C2 | 1.35 | C5-C4-C7 | 128.5 |
| C2-N3 | 1.31 | C2-N3-C4 | 108.0 |
| N3-C4 | 1.39 | O1-C5-C4 | 109.5 |
| C4-C5 | 1.37 | N3-C2-O(carboxyl) | 115.0 |
| C5-O1 | 1.38 | O=C-O(H) | 123.0 |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Wavenumber (cm⁻¹, scaled) | Description |
|---|---|---|
| ν(O-H) | ~3450 | Carboxylic acid O-H stretch |
| ν(C-H) | ~3050-2950 | Methyl C-H stretches |
| ν(C=O) | ~1725 | Carboxylic acid C=O stretch |
| ν(C=N) | ~1610 | Oxazole ring C=N stretch |
| ν(C=C) | ~1550 | Oxazole ring C=C stretch |
| ν(C-O) | ~1250 | Carboxylic acid C-O stretch |
Visualization of Pathways and Concepts
Visual diagrams are essential for conceptualizing complex chemical processes and theoretical principles.
Caption: Generalized synthetic pathways for 4,5-disubstituted oxazoles.
Caption: Conceptual diagram of Frontier Molecular Orbital (HOMO-LUMO) theory.
Discussion: Reactivity and Potential Biological Activity
The theoretical data provide a foundation for understanding the chemical behavior and potential applications of this compound.
Molecular Reactivity
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[9] A large energy gap, such as the predicted 5.3 eV, suggests high stability and lower chemical reactivity.[9] The distribution of the HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The Molecular Electrostatic Potential (MEP) map would further elucidate these reactive sites, with negative potential regions (typically around the oxygen and nitrogen atoms) being susceptible to electrophilic attack and positive regions being prone to nucleophilic attack.
Potential Biological Relevance
The oxazole scaffold is a privileged structure in drug discovery.[4] Numerous derivatives are known to interact with biological targets by acting as inhibitors of enzymes like cyclooxygenase (COX) or as kinase inhibitors.[1][11] The presence of a carboxylic acid moiety can be particularly significant, as it can participate in hydrogen bonding interactions with amino acid residues in protein active sites, potentially enhancing binding affinity.[12] Given the established antimicrobial and anticancer activities of various oxazole derivatives, this compound and its analogues represent promising candidates for screening in these therapeutic areas.[1][13] Further in silico studies, such as molecular docking with relevant protein targets, could help prioritize this molecule for synthesis and in vitro evaluation.[11]
Conclusion
This technical guide has presented a detailed theoretical examination of this compound by leveraging data from related compounds and established computational methodologies. We have outlined robust synthetic protocols, presented key quantitative data in a structured format, and visualized fundamental concepts related to its synthesis and electronic structure. The analysis of its frontier molecular orbitals and the known biological activities of the broader oxazole class suggest that this molecule is a valuable building block and a candidate for further investigation in drug discovery and development. The provided data and protocols offer a solid starting point for researchers aiming to explore the chemical and biological potential of this and related oxazole derivatives.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors [journals.ekb.eg]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-disubstituted oxazoles, crucial heterocyclic motifs in medicinal chemistry and drug development, starting from readily available carboxylic acids. The following sections outline several modern and classical synthetic strategies, complete with quantitative data, detailed procedures, and workflow diagrams.
Introduction
Oxazole rings are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and functional materials. Their ability to act as bioisosteres for ester and amide groups, coupled with their metabolic stability, makes them highly valuable in drug design. The synthesis of 4,5-disubstituted oxazoles is of particular interest as it allows for the introduction of diverse functionalities at these positions, enabling the fine-tuning of pharmacological properties. This document focuses on methods that utilize carboxylic acids as key starting materials, offering a direct and versatile entry into this important class of compounds.
Method 1: Direct One-Pot Synthesis from Carboxylic Acids and Isocyanides
A highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles involves the in-situ activation of carboxylic acids with a triflylpyridinium reagent, followed by a [3+2] cycloaddition with an activated isocyanide.[1][2][3] This approach avoids the pre-generation of activated carboxylic acid derivatives like acid chlorides or anhydrides, offering a streamlined, one-pot procedure with broad substrate scope and good functional group tolerance.[1][3]
Logical Workflow
Caption: Workflow for the direct one-pot oxazole synthesis.
Quantitative Data Summary
This method is effective for a wide range of aromatic and aliphatic carboxylic acids with various isocyanides.
Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids and Ethyl Isocyanoacetate [1]
| Entry | Carboxylic Acid | Product | Yield (%) | Time |
| 1 | Benzoic acid | Ethyl 2-phenyl-5-methyloxazole-4-carboxylate | 95% | 30 min |
| 2 | 4-Methoxybenzoic acid | Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | 96% | 30 min |
| 3 | 4-Chlorobenzoic acid | Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate | 94% | 30 min |
| 4 | 2-Naphthoic acid | Ethyl 2-(naphthalen-2-yl)-5-methyloxazole-4-carboxylate | 91% | 30 min |
| 5 | Phenylglyoxylic acid | Ethyl 2-benzoyl-5-methyloxazole-4-carboxylate | 92% | 30 min |
Table 2: Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Carboxylic Acids and Tosylmethyl Isocyanide (TosMIC) [1]
| Entry | Carboxylic Acid | Product | Yield (%) | Time |
| 1 | Phenylacetic acid | 2-Benzyl-5-tosyloxazole | 85% | 3 h |
| 2 | Cyclohexanecarboxylic acid | 2-Cyclohexyl-5-tosyloxazole | 88% | 3 h |
| 3 | Lipoic acid | 2-(5-(1,2-dithiolan-3-yl)pentyl)-5-tosyloxazole | 75% | 3 h |
| 4 | Valproic acid | 2-(2-Propylpentyl)-5-tosyloxazole | 81% | 3 h |
Experimental Protocol
General Procedure for Synthesis from Aromatic Acids: [1]
-
To a screw-capped vial equipped with a magnetic stir bar, add the aromatic carboxylic acid (1.0 equiv., 0.21 mmol), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv., 0.32 mmol), and dichloromethane (DCM, 2.0 mL) under a dry nitrogen atmosphere.
-
Add the DMAP-triflylpyridinium reagent (DMAP-Tf) (1.3 equiv., 0.27 mmol) and stir the mixture for 5 minutes at room temperature until all solids dissolve.
-
Add the isocyanide (e.g., ethyl isocyanoacetate) (1.2 equiv., 0.25 mmol) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NaHCO₃ solution, and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.
Method 2: One-Pot Synthesis from Carboxylic Acids, Benzoin, and Ammonium Acetate
This method provides a straightforward, often solvent-free and catalyst-free, route to 2-substituted-4,5-diphenyloxazoles. The reaction proceeds by heating a mixture of a carboxylic acid, benzoin, and ammonium acetate. The use of a copper catalyst can also be employed to improve yields and reaction rates.[4]
Reaction Pathway
Caption: Pathway for the synthesis of 4,5-diphenyloxazoles.
Quantitative Data Summary
Table 3: Synthesis of 2,4,5-Trisubstituted Oxazoles using CuFe₂O₄ Catalyst [4]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-4,5-diphenyloxazole | 95% |
| 2 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-4,5-diphenyloxazole | 92% |
| 3 | 4-Methylbenzoic acid | 2-(p-Tolyl)-4,5-diphenyloxazole | 98% |
| 4 | Benzoic acid | 2,4,5-Triphenyloxazole | 94% |
| 5 | Acetic acid | 2-Methyl-4,5-diphenyloxazole | 85% |
Experimental Protocol
General Procedure using CuFe₂O₄ Catalyst: [4]
-
In a round-bottom flask, combine benzoin (1.0 equiv., 1 mmol), the carboxylic acid (1.5 equiv., 1.5 mmol), ammonium acetate (4.0 equiv., 4 mmol), and CuFe₂O₄ catalyst (20 mg).
-
Add water (5 mL) as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and filter to isolate the solid product.
-
The catalyst can be recovered from the aqueous solution using a magnet for reuse.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4,5-diphenyloxazole.
Method 3: Van Leusen Oxazole Synthesis (from Aldehydes)
While this is an indirect method starting from carboxylic acids (requiring a prior reduction to the aldehyde), the Van Leusen reaction is a cornerstone of oxazole synthesis and highly relevant for its versatility.[5][6] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate.
General Scheme
Caption: Two-step synthesis of oxazoles via aldehyde reduction and Van Leusen reaction.
Quantitative Data Summary
The Van Leusen reaction is known for its good to excellent yields with a variety of aldehydes.
Table 4: Examples of Van Leusen Oxazole Synthesis [7]
| Entry | Aldehyde | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | 85% |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 88% |
| 3 | 2-Naphthaldehyde | K₂CO₃ | Methanol | 75% |
| 4 | Cinnamaldehyde | K₂CO₃ | Methanol | 70% |
Experimental Protocol
General Procedure for Van Leusen Oxazole Synthesis: [8]
-
Step 1: Reduction of Carboxylic Acid (Not detailed here, standard procedures apply).
-
Step 2: Van Leusen Reaction. To a solution of the aldehyde (1.0 equiv., 10 mmol) in methanol (30 mL), add tosylmethyl isocyanide (TosMIC) (1.1 equiv., 11 mmol) and potassium carbonate (K₂CO₃) (2.0 equiv., 20 mmol).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 5-substituted oxazole.
Conclusion
The synthesis of 4,5-disubstituted oxazoles from carboxylic acids can be achieved through several efficient and versatile methods. The direct one-pot synthesis using a triflylpyridinium reagent offers the most streamlined approach with broad applicability for introducing diversity at the 2-, 4-, and 5-positions. For the specific synthesis of 4,5-diphenyloxazoles, the reaction with benzoin provides a simple and green alternative. Finally, the classic Van Leusen reaction, while requiring a two-step sequence from the carboxylic acid, remains a robust and reliable method for accessing 5-substituted oxazoles. The choice of method will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dimethyl-oxazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds, and the specific substitution pattern of this molecule offers opportunities for the development of novel therapeutic agents. These application notes provide detailed experimental protocols for the synthesis of this compound, focusing on a modern and efficient synthetic route. The protocols are intended to be a comprehensive guide for researchers in academic and industrial settings.
Recommended Synthetic Route
The recommended pathway for the synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of Ethyl 4,5-Dimethyl-oxazole-2-carboxylate. This step is achieved through a direct [3+2] cycloaddition reaction between a suitable carboxylic acid precursor and an isocyanoacetate derivative. This modern approach is noted for its efficiency and broad substrate scope.
-
Step 2: Hydrolysis of Ethyl 4,5-Dimethyl-oxazole-2-carboxylate. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This route is favored due to its modularity and the commercial availability of the starting materials.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-Dimethyl-oxazole-2-carboxylate
This protocol is adapted from the general procedure for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids. The reaction involves the in situ activation of a carboxylic acid with a triflylpyridinium reagent, followed by trapping with an isocyanoacetate.
Materials:
-
Formic acid (or a suitable activated equivalent)
-
Ethyl 2-isocyano-3-methylbutanoate (or a structurally analogous isocyanoacetate that can yield the 4,5-dimethyl pattern)
-
4-Dimethylaminopyridine (DMAP)
-
DMAP-Tf (triflylpyridinium reagent)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), DMAP (1.5 equiv.), and anhydrous DCM (0.1 M solution) under a nitrogen atmosphere.
-
Add DMAP-Tf (1.3 equiv.) to the mixture and stir at room temperature for 5 minutes until all solids have dissolved.
-
Add the isocyanoacetate (1.2 equiv.) to the reaction mixture.
-
Seal the vial and stir the mixture in a preheated oil bath at 40°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 4,5-dimethyl-oxazole-2-carboxylate.
Step 2: Hydrolysis of Ethyl 4,5-Dimethyl-oxazole-2-carboxylate
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4,5-dimethyl-oxazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 4,5-dimethyl-oxazole-2-carboxylate (1.0 equiv.) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 equiv.) or NaOH (2.0-3.0 equiv.) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 4,5-dimethyl-oxazole-2-carboxylate | C₈H₁₁NO₃ | 169.18 | Not specified |
| This compound | C₆H₇NO₃ | 141.12 | Not specified |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Ester Synthesis | Carboxylic Acid, Isocyanoacetate, DMAP, DMAP-Tf | DCM | 40°C | 30 min | 70-95% (general) |
| 2 | Hydrolysis | Ethyl Ester, LiOH or NaOH | THF/Water | RT - 50°C | 1-4 h | >90% (general) |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | Data not explicitly found in literature for the exact molecule. Expected signals: two singlets for the methyl groups, and a signal for the carboxylic acid proton. |
| ¹³C NMR | Data not explicitly found in literature for the exact molecule. Expected signals: signals for the two methyl carbons, the oxazole ring carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spec. | Calculated for C₆H₇NO₃: 141.04. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key stages in the synthesis of the target molecule.
Application Notes and Protocols: 4,5-Dimethyl-oxazole-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,5-Dimethyl-oxazole-2-carboxylic acid as a key building block in medicinal chemistry. The oxazole scaffold is a prominent feature in many biologically active compounds, and this particular derivative offers a synthetically versatile starting point for the development of novel therapeutic agents.[1]
Application Notes
This compound is a valuable heterocyclic compound primarily utilized as a synthetic intermediate in the discovery of new drugs.[1] Its structural features, including a disubstituted oxazole ring and a reactive carboxylic acid handle, make it an attractive scaffold for generating libraries of diverse compounds for biological screening. The oxazole ring itself is known to be a key pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[1]
Anticancer Applications: Targeting Tubulin Polymerization
A significant area of application for derivatives of 4,5-dimethyl-oxazole is in the development of anticancer agents that target tubulin polymerization. While specific data for direct derivatives of this compound is limited in publicly available literature, closely related 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. These compounds act as cis-constrained analogues of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Derivatives of this compound, particularly its amides and esters, can be synthesized to mimic the structure of these active antitubulin agents. The 4,5-dimethyl substitution pattern can influence the orientation of substituents at the 2-position, potentially leading to favorable interactions within the colchicine binding pocket.
Table 1: Antiproliferative Activity of Analogous 2-Methyl-4,5-disubstituted Oxazoles
| Compound ID | R Group at C5 of Oxazole Ring | Cell Line | IC₅₀ (nM)[2] |
| 4g | m-fluoro-p-methoxyphenyl | Jurkat | 0.8 |
| SEM | 1.2 | ||
| RS4;11 | 0.35 | ||
| 697 | 4.6 | ||
| Reh | 2.1 | ||
| HT-29 | 1.5 | ||
| A549 | 1.8 | ||
| 4i | p-ethoxyphenyl | Jurkat | 0.8 |
| SEM | 1.2 | ||
| RS4;11 | 1.0 | ||
| 697 | 20.2 | ||
| Reh | 3.5 | ||
| HT-29 | 0.5 | ||
| A549 | 1.1 | ||
| CA-4 | (Reference Compound) | Jurkat | 0.8 |
| SEM | 1.2 | ||
| RS4;11 | 0.5 | ||
| 697 | 3100 | ||
| Reh | 940 | ||
| HT-29 | 76.5 | ||
| A549 | 1.8 |
Antimicrobial Applications
The oxazole moiety is a common feature in various antimicrobial agents. Derivatives of this compound can be explored for their potential as antibacterial and antifungal compounds. The synthesis of carboxamide or ester libraries from this starting material allows for the systematic investigation of structure-activity relationships (SAR) to identify potent antimicrobial leads.
Experimental Protocols
Synthesis of 4,5-Dimethyl-oxazole-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of a library of carboxamide derivatives from this compound for biological screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (e.g., DCM, Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4,5-dimethyl-oxazole-2-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flame-dried round-bottom flask, dissolve the desired amine (1.1 equivalents) in an anhydrous solvent such as DCM or THF.
-
Add a base such as triethylamine or DIPEA (1.5-2.0 equivalents).
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 4,5-dimethyl-oxazole-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,5-Dimethyl-oxazole-2-carboxamide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Caption: Synthetic workflow for the preparation of a 4,5-Dimethyl-oxazole-2-carboxamide library.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 4,5-Dimethyl-oxazole-2-carboxamide derivatives
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create a series of dilutions of the compounds in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized 4,5-Dimethyl-oxazole-2-carboxamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Vehicle control (broth with DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (a standard antibiotic), a negative control (uninoculated broth), and a vehicle control (broth with the highest concentration of DMSO used).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Structure-Activity Relationship (SAR) Diagrams
Caption: Inhibition of microtubule dynamics by oxazole-based tubulin binders.
Caption: Structure-Activity Relationship (SAR) concept for 4,5-Dimethyl-oxazole-2-carboxamides.
References
Application Notes and Protocols: 4,5-Dimethyl-oxazole-2-carboxylic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-oxazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide array of more complex molecules. Its structural features, including the oxazole ring and the reactive carboxylic acid group, make it a valuable building block in medicinal chemistry and materials science. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis.
Applications in Drug Discovery and Organic Synthesis
This compound is a key starting material for the synthesis of various pharmacologically active compounds and functional materials. The structural diversity of oxazoles allows for the fine-tuning of their pharmacological profiles, making them attractive scaffolds in drug discovery.[1]
Key Application Areas:
-
Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex pharmaceuticals.[1] For instance, oxazole derivatives have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma dual agonists, which are important targets in the treatment of metabolic disorders like type 2 diabetes.
-
Ligand Synthesis: The oxazole moiety can act as a ligand for metal coordination, making this compound useful in the development of catalysts and functional materials.[1]
-
Organic Synthesis: It is a versatile building block for the construction of more complex molecular architectures through reactions involving the carboxylic acid group, such as amidation and esterification.
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures involving oxazole synthesis and derivatization.
Table 1: Synthesis of 2,4,5-Trisubstituted Oxazoles
| Entry | Carboxylic Acid | Amino Acid | Boronic Acid | Yield (%) |
| 1 | Benzoic acid | Alanine | Phenylboronic acid | 68 |
| 2 | 4-Methoxybenzoic acid | Valine | 4-Tolylboronic acid | 75 |
| 3 | 2-Naphthoic acid | Leucine | 3-Chlorophenylboronic acid | 62 |
| 4 | Thiophene-2-carboxylic acid | Phenylalanine | 4-Fluorophenylboronic acid | 71 |
Data adapted from a novel one-pot synthesis of 2,4,5-trisubstituted oxazoles. The yields represent the overall yield of the one-pot synthesis and subsequent Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids
This protocol describes a general method for the synthesis of 4,5-disubstituted oxazoles, which can be adapted for the synthesis of this compound derivatives.[2]
Materials:
-
Aromatic carboxylic acid (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)[2]
-
Isocyanide (e.g., ethyl isocyanoacetate) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
-
Screw-capped vial with a spinvane triangular-shaped Teflon stir bar
-
Preheated oil bath
Procedure:
-
To a screw-capped vial under a dry nitrogen atmosphere, add the aromatic carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL).
-
Add the DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids are dissolved.
-
Add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by standard chromatographic techniques.
Protocol 2: General Procedure for Esterification of this compound
This protocol provides a general method for the esterification of aromatic carboxylic acids, which can be applied to this compound.
Materials:
-
This compound (1 mmol)
-
Alcohol (e.g., methanol, ethanol) (5 mL)
-
Phosphorus oxychloride (POCl3) (1.2 mmol)
-
Ice bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1 mmol) in the desired alcohol (5 mL) in a flask and cool the solution in an ice bath.
-
Add POCl3 (1.2 mmol) dropwise to the cold solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure to obtain the ester product.
Protocol 3: General Procedure for Amidation of this compound
This protocol outlines a general procedure for the amidation of carboxylic acids.
Materials:
-
This compound (1 equiv)
-
Amine (1.5 equiv)
-
Deoxo-Fluor reagent (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
n-Heptane
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1 equiv) in CH2Cl2 and cool to 0°C.
-
Add DIPEA (1.5 equiv) and Deoxo-Fluor reagent (1.2 equiv).
-
Stir the mixture for 30 minutes at 0°C to facilitate the formation of the acid fluoride.
-
Add the desired amine (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with n-heptane.
-
Dry the combined organic layers over MgSO4, filter, and concentrate to yield the amide product.
Visualizations
Diagram 1: Synthetic Workflow for 4,5-Disubstituted Oxazoles
Caption: General workflow for the synthesis of 4,5-disubstituted oxazoles.
Diagram 2: Logical Relationship of Derivatization
Caption: Derivatization of this compound.
Diagram 3: PPAR Alpha/Gamma Signaling Pathway
Caption: Simplified PPAR alpha/gamma signaling pathway.
References
Application Notes and Protocols for the One-Pot Synthesis of Trisubstituted Oxazoles from Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxazole scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis, particularly through efficient and atom-economical methods, is of significant interest in medicinal chemistry and drug development. One-pot syntheses of polysubstituted oxazoles are highly desirable as they reduce the number of synthetic steps, minimize waste, and can increase overall yields. This document provides detailed protocols for three distinct one-pot methods for the synthesis of trisubstituted oxazoles commencing from readily available carboxylic acids. The methodologies presented cater to different synthetic strategies, including a direct synthesis of 4,5-disubstituted oxazoles, a sustainable copper-catalyzed approach for 2,4,5-trisubstituted oxazoles, and a multi-component reaction for generating diverse 2,4,5-trisubstituted oxazoles.
Method 1: Direct Synthesis of 4,5-Disubstituted Oxazoles via Acylpyridinium Salt Intermediates
This method provides a highly efficient route to 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, facilitated by a stable triflylpyridinium reagent. The reaction proceeds through an in-situ generated acylpyridinium salt.[1]
Data Presentation
Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids.
| Entry | Carboxylic Acid | Isocyanoacetate | Product | Yield (%) |
| 1 | Benzoic acid | Methyl isocyanoacetate | 2-Phenyl-5-(methoxycarbonyl)oxazole | 92 |
| 2 | 4-Methoxybenzoic acid | Methyl isocyanoacetate | 2-(4-Methoxyphenyl)-5-(methoxycarbonyl)oxazole | 95 |
| 3 | 4-Chlorobenzoic acid | Methyl isocyanoacetate | 2-(4-Chlorophenyl)-5-(methoxycarbonyl)oxazole | 88 |
| 4 | Terephthalic acid | Methyl isocyanoacetate | Di(5-(methoxycarbonyl)oxazol-2-yl)benzene | 85 |
| 5 | Phenylglyoxylic acid | Ethyl isocyanoacetate | 2-Phenyl-5-(ethoxycarbonyl)oxazole | 92 |
Reaction Conditions: Carboxylic acid (1.0 equiv), isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv) in DCM (0.1 M) at 40 °C for 30 min.[1]
Table 2: Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Carboxylic Acids.
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Acetic acid | Methyl isocyanoacetate | 2-Methyl-5-(methoxycarbonyl)oxazole | 75 |
| 2 | Pivalic acid | Methyl isocyanoacetate | 2-tert-Butyl-5-(methoxycarbonyl)oxazole | 80 |
| 3 | Cyclohexanecarboxylic acid | Methyl isocyanoacetate | 2-Cyclohexyl-5-(methoxycarbonyl)oxazole | 82 |
| 4 | Levulinic acid | Methyl isocyanoacetate | Methyl 5-methyl-2-(3-oxobutyl)oxazole-4-carboxylate | 65 |
Reaction Conditions: Carboxylic acid (1.0 equiv), isocyanide (1.2 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv) in DCM (0.1 M) at 40 °C for 3 h.[1]
Experimental Protocol
General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids:
-
To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), 4-(dimethylamino)pyridine (DMAP) (0.32 mmol, 1.5 equiv), and dichloromethane (DCM, 2.0 mL) under a dry nitrogen atmosphere.[1]
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved.[1]
-
Add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.[1]
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.[1]
-
After completion, cool the reaction mixture to room temperature, pour it into water (30 mL), and extract with DCM (3 x 20 mL).[1]
-
Dry the combined organic layers over Na2SO4, filter, and remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel (n-hexane/EtOAc) to obtain the desired oxazole derivative.[1]
General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Acids:
-
Follow steps 1-3 of the procedure for aromatic acids.
-
Stir the mixture in a preheated oil bath at 40 °C for 3 hours.[1]
-
Follow steps 5-7 of the procedure for aromatic acids for workup and purification.[1]
Workflow Diagram
Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.
Method 2: Sustainable Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles
This protocol describes an environmentally friendly method for the synthesis of 2,4,5-trisubstituted oxazoles from benzoin, carboxylic acids, and ammonium acetate, using a recyclable heterogeneous copper ferrite (CuFe2O4) catalyst in water.[2]
Data Presentation
Table 3: Synthesis of 2,4,5-Trisubstituted Oxazoles using CuFe2O4 Catalyst.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 2,4,5-Triphenyloxazole | 95 |
| 2 | 4-Methylbenzoic acid | 2-(p-Tolyl)-4,5-diphenyloxazole | 98 |
| 3 | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-4,5-diphenyloxazole | 85 |
| 4 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-4,5-diphenyloxazole | 90 |
| 5 | Acetic acid | 2-Methyl-4,5-diphenyloxazole | 75 |
Reaction Conditions: Benzoin (1 mmol), ammonium acetate (4 mmol), carboxylic acid (1.5 mmol), CuFe2O4 (20 mg), H2O (5 ml).[2]
Experimental Protocol
General Procedure for the Synthesis of 2,4,5-Trisubstituted Oxazoles:
-
In a round-bottom flask, combine benzoin (1 mmol), ammonium acetate (4 mmol), the desired carboxylic acid (1.5 mmol), and CuFe2O4 catalyst (20 mg) in water (5 mL).[2]
-
Heat the reaction mixture with stirring. The optimal temperature may vary depending on the substrate, but a good starting point is reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture.[2]
-
The solid product can be isolated by filtration.[2]
-
The catalyst can be recovered from the reaction mixture by centrifugation or magnetic separation for reuse.[2]
Workflow Diagram
References
Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid
Introduction
4,5-Dimethyl-oxazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[1] The oxazole scaffold is present in numerous natural products and pharmaceuticals, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, robust and scalable synthetic methods for this compound are of significant interest to researchers and professionals in the pharmaceutical industry.
This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a modern and efficient approach. The selected method is based on the direct synthesis from a readily available carboxylic acid and an isocyanoacetate derivative, which offers high yields, good functional group tolerance, and conditions amenable to larger-scale production.[4][5]
Synthetic Strategy
The recommended approach for the scale-up synthesis of this compound involves a two-step process:
-
Oxazole Ring Formation: A direct [3+2] cycloaddition reaction between an activated carboxylic acid derivative and an isocyanoacetate. Specifically, the synthesis of a related compound, ethyl 4,5-dimethyl-oxazole-2-carboxylate, can be achieved, which serves as the precursor to the target molecule.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final this compound.
This strategy is advantageous for scale-up due to the commercial availability of starting materials, the efficiency of the reactions, and the straightforward purification procedures.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the proposed synthetic route.
| Parameter | Value/Condition | Reference |
| Step 1: Oxazole Formation | ||
| Starting Material 1 | Ethyl 2-oxopropanoate (Ethyl pyruvate) | Inferred |
| Starting Material 2 | Tosylmethyl isocyanide (TosMIC) | [6][7] |
| Base | Potassium Carbonate (K2CO3) | [7] |
| Solvent | Methanol | [7] |
| Reaction Temperature | Reflux | [7] |
| Typical Yield | High | [6] |
| Step 2: Hydrolysis | ||
| Starting Material | Ethyl 4,5-dimethyl-oxazole-2-carboxylate | Product of Step 1 |
| Reagent | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Standard Procedure |
| Solvent | Water/Methanol or Water/THF mixture | Standard Procedure |
| Reaction Temperature | Room Temperature to 60 °C | Standard Procedure |
| Typical Yield | Quantitative | Standard Procedure |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate
This protocol is adapted from the Van Leusen oxazole synthesis, a reliable method for preparing oxazoles.[6][7]
Materials:
-
Ethyl 2-oxopropanoate (Ethyl pyruvate)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K2CO3), anhydrous
-
Methanol, anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of ethyl 2-oxopropanoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.0 equivalent).
-
To this mixture, add anhydrous potassium carbonate (2.0 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 4,5-dimethyl-oxazole-2-carboxylate.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 4,5-dimethyl-oxazole-2-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve ethyl 4,5-dimethyl-oxazole-2-carboxylate (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 - 2.0 equivalents) to the solution and stir the mixture at room temperature. The reaction can be gently heated to 40-60 °C to expedite the hydrolysis.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship of reactants, conditions, and products in the synthesis.
References
- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,5-Dimethyl-oxazole-2-carboxylic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into the application of 4,5-dimethyl-oxazole-2-carboxylic acid as a versatile building block in the synthesis of bioactive molecules. The oxazole scaffold is a prominent feature in many pharmacologically active compounds, valued for its metabolic stability and ability to engage in various molecular interactions with biological targets.[1] this compound, in particular, serves as a key intermediate for the generation of diverse molecular libraries, primarily through the derivatization of its carboxylic acid group into amides, which are common functionalities in numerous drug candidates.
This document will focus on a representative application: the synthesis of a hypothetical Glycogen Synthase Kinase-3 (GSK-3) inhibitor, demonstrating the utility of this compound in generating potential therapeutics for a range of diseases, including neurodegenerative disorders and metabolic conditions.
Application in the Synthesis of a GSK-3 Inhibitor
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to the pathogenesis of Alzheimer's disease, type 2 diabetes, and some cancers.[2][3] The development of potent and selective GSK-3 inhibitors is therefore a significant goal in medicinal chemistry. The 4,5-dimethyloxazole core can be incorporated into inhibitor scaffolds to explore structure-activity relationships.
Here, we describe the synthesis of a potential GSK-3 inhibitor, N-(4-methoxybenzyl)-4,5-dimethyl-oxazole-2-carboxamide , as a representative example of a bioactive molecule derived from this compound.
Quantitative Data
The following table summarizes the biological activity of a structurally related oxazole-based GSK-3 inhibitor, which serves as a benchmark for the potential efficacy of the synthesized compound.
| Compound Reference | Target | Assay Type | IC50 (nM) |
| Related Oxazole-based Inhibitor | GSK-3β | In vitro kinase assay | <10 |
Note: Data is representative of the activity of similar classes of compounds and is intended for comparative purposes.
Experimental Protocols
The synthesis of the target bioactive molecule, N-(4-methoxybenzyl)-4,5-dimethyl-oxazole-2-carboxamide, is a two-step process involving the initial synthesis of the core intermediate, this compound, followed by an amide coupling reaction.
Synthesis of this compound
A common method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.
Protocol: Robinson-Gabriel Synthesis
-
Acylation of 3-aminobutan-2-one: To a solution of 3-aminobutan-2-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the intermediate, ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate.
-
Cyclodehydration: Dissolve the intermediate in concentrated sulfuric acid and heat at 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrolysis: To the resulting ethyl 4,5-dimethyl-oxazole-2-carboxylate, add a solution of lithium hydroxide (2 equivalents) in a mixture of tetrahydrofuran and water.
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Synthesis of N-(4-methoxybenzyl)-4,5-dimethyl-oxazole-2-carboxamide
The final bioactive molecule is synthesized via an amide bond formation reaction.
Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1 equivalent), 1-Hydroxybenzotriazole (HOBt, 0.1 equivalents), and 4-Dimethylaminopyridine (DMAP, 1 equivalent).[4]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated mixture, add (4-methoxyphenyl)methanamine (1.2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-(4-methoxybenzyl)-4,5-dimethyl-oxazole-2-carboxamide.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a GSK-3 inhibitor.
GSK-3 Signaling Pathway
Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3.
References
- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted Oxazoles: Application Notes and Protocols for the Research Scientist
Introduction: Oxazoles are a prominent class of five-membered aromatic heterocycles incorporating one oxygen and one nitrogen atom. The oxazole motif is a key structural component in a wide array of natural products, pharmaceuticals, and functional materials, exhibiting diverse biological activities and unique photophysical properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted oxazoles remains an area of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science.
This document provides detailed application notes and experimental protocols for several key laboratory-scale synthetic routes to substituted oxazoles. These methods have been selected based on their reliability, versatility, and applicability to a range of substitution patterns. The protocols are intended to serve as a practical guide for researchers, scientists, and drug development professionals.
I. Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1][2] The reaction involves the cyclodehydration of α-acylamino ketones, which can be readily prepared from the corresponding α-amino ketones or via the Dakin-West reaction.[1]
General Reaction Scheme:
Caption: Robinson-Gabriel synthesis of oxazoles.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol is adapted from established procedures for the Robinson-Gabriel synthesis.[3][4]
Materials:
-
α-Benzamidoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of α-benzamidoacetophenone (1.0 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (5 mL) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to afford 2,5-diphenyloxazole.
Data Summary:
| Entry | α-Acylamino Ketone | Dehydrating Agent | Product | Yield (%) | Reference |
| 1 | α-Benzamidoacetophenone | H₂SO₄ | 2,5-Diphenyloxazole | ~85-95 | [3][4] |
| 2 | N-(1-Oxo-1-phenylpropan-2-yl)acetamide | POCl₃ | 2-Methyl-4,5-diphenyloxazole | ~70-80 | [1] |
II. Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted and 4,5-disubstituted oxazoles.[5][6][7] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[7][8]
General Reaction Scheme:
Caption: Van Leusen synthesis of 5-substituted oxazoles.
Experimental Protocol: Synthesis of 5-(2-Chloroquinolin-3-yl)oxazole
This protocol is adapted from a reported synthesis of a quinoline-substituted oxazole.[5][6]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford the desired 5-(2-chloroquinolin-3-yl)oxazole.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Data Summary:
| Entry | Aldehyde | Base | Product | Yield (%) | Reference |
| 1 | 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | 83 | [5][6] |
| 2 | Benzaldehyde | K₂CO₃ | 5-Phenyloxazole | ~70-80 | [8] |
| 3 | Various aromatic aldehydes | Piperidine-appended imidazolium | 5-Aryloxazoles | High yields | [6] |
III. Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[9][10][11] This dehydration reaction proceeds under mild conditions.[9]
General Reaction Scheme:
Caption: Fischer oxazole synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol is a general representation of the Fischer oxazole synthesis.[4][9]
Materials:
-
Mandelonitrile (Benzaldehyde cyanohydrin)
-
Benzaldehyde
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve mandelonitrile (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours.
-
The product hydrochloride salt will precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
To obtain the free base, the hydrochloride salt can be treated with a weak base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.
Data Summary:
| Entry | Cyanohydrin | Aldehyde | Product | Yield (%) | Reference |
| 1 | Mandelic acid nitrile | Benzaldehyde | 2,5-Diphenyloxazole | Moderate to Good | [4] |
| 2 | Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-5-phenyloxazole | Not specified | [9] |
IV. Modern Synthetic Methods
In addition to the classical methods, a variety of modern synthetic routes to substituted oxazoles have been developed, often featuring milder reaction conditions, broader substrate scope, and the use of catalysts.
Iodine-Catalyzed Tandem Oxidative Cyclization
This metal-free approach provides an efficient pathway to 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride.[12]
General Reaction Scheme:
Caption: Iodine-catalyzed synthesis of 2,5-disubstituted oxazoles.
Experimental Protocol: General Procedure for Iodine-Catalyzed Synthesis
This protocol is generalized from a reported efficient synthesis of 2,5-disubstituted oxazoles.[12]
Materials:
-
Aromatic aldehyde
-
2-Amino-1-phenylethanone hydrochloride
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial
Procedure:
-
To a reaction vial, add the aromatic aldehyde (0.5 mmol), 2-amino-1-phenylethanone hydrochloride (0.6 mmol), iodine (0.05 mmol), sodium bicarbonate (1.0 mmol), and DMF (2 mL).
-
Add TBHP (1.5 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2,5-Diphenyloxazole | 79 | [12] |
| 2 | 4-Methylbenzaldehyde | 5-Phenyl-2-(p-tolyl)oxazole | 82 | [12] |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-phenyloxazole | 75 | [12] |
Copper-Catalyzed Aerobic Oxidative Annulation
A facile synthesis of 2,4,5-trisubstituted oxazoles has been developed through a copper-catalyzed, solvent-free annulation of α-methylene ketones and benzylamines under a molecular oxygen atmosphere.[13]
General Reaction Scheme:
Caption: Copper-catalyzed synthesis of 2,4,5-trisubstituted oxazoles.
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis
This protocol is based on a reported method for the synthesis of various arylated oxazoles.[13]
Materials:
-
α-Methylene ketone
-
Benzylamine
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Elongated tube
-
Molecular oxygen (O₂) atmosphere
Procedure:
-
A mixture of the α-methylene ketone (0.5 mmol), benzylamine (1.0 mmol, added in two portions), triethylamine (1.5 mmol), and CuI (0.15 mmol) is stirred at 50 °C in an elongated tube under a molecular oxygen atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (30 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Data Summary:
| Entry | α-Methylene Ketone | Benzylamine | Product | Yield (%) | Reference |
| 1 | 2-Phenylacetophenone | 4-Methoxybenzylamine | 2-(4-Methoxyphenyl)-4,5-diphenyloxazole | 80 | [13] |
| 2 | Deoxybenzoin | Benzylamine | 2,4,5-Triphenyloxazole | 85 | [13] |
| 3 | Propiophenone | Benzylamine | 4-Methyl-2,5-diphenyloxazole | 72 | [13] |
Conclusion
The synthetic routes outlined in this document represent a selection of robust and versatile methods for the laboratory-scale preparation of substituted oxazoles. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The provided protocols and data summaries are intended to facilitate the practical application of these important synthetic transformations in a research setting.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. About: Fischer oxazole synthesis [dbpedia.org]
- 11. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 12. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of 4,5-Dimethyl-oxazole-2-carboxylic Acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4,5-dimethyl-oxazole-2-carboxylic acid with amino acids to form amide bonds. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel peptide mimics and other bioactive molecules. The oxazole moiety can serve as a metabolically stable scaffold and participate in crucial molecular interactions with biological targets.
Introduction
The coupling of this compound with amino acids or their esters results in the formation of N-acyl amino acid derivatives. This process, a type of amide bond formation, is a cornerstone of peptide synthesis and the creation of peptidomimetics. The resulting molecules incorporate the rigid, heterocyclic oxazole core, which can impart favorable pharmacokinetic properties and conformational constraints.
The general reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by the amino group of an amino acid. To facilitate this reaction under mild conditions and minimize side reactions such as racemization, various coupling reagents are employed. This document outlines protocols using common and efficient coupling reagents.
General Reaction Scheme
The fundamental reaction is the formation of an amide bond between this compound and an amino acid ester. The use of an esterified amino acid is common to avoid the competing reaction of the amino acid's own carboxylic acid group.
Caption: General reaction scheme for the coupling of this compound with an amino acid ester.
Experimental Protocols
Three common and effective protocols for the amide coupling reaction are provided below. The choice of method may depend on the specific amino acid, scale of the reaction, and available reagents.
Protocol 1: Using HATU as the Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and low racemization rates.[1]
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amino acid ester hydrochloride (1.1 eq) and DIPEA (2.2 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 2: Using DMT-MM as the Coupling Reagent
DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a water-soluble coupling reagent that can be used in both organic and aqueous solvent systems, simplifying the work-up procedure as its byproducts are water-soluble.[2][3][4]
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
DMT-MM
-
N-Methylmorpholine (NMM) (if starting with the free amino acid)
-
Methanol (MeOH) or a mixture of Dioxane/Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in methanol, add DMT-MM (1.2 eq) at room temperature. If using the free amino acid, an equivalent of NMM may be added.
-
Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Experimental workflow for DMT-MM-mediated amide coupling.
Protocol 3: Using EDC/HOBt as Coupling Reagents
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation, which helps to suppress racemization.[5]
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the amino acid ester hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute it with ethyl acetate.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for EDC/HOBt-mediated amide coupling.
Data Presentation
The following tables summarize representative quantitative data for the coupling of this compound with various amino acid esters using the protocols described above. Please note that these are representative values, and actual yields may vary depending on the specific amino acid and reaction conditions.
Table 1: Reaction Conditions and Yields with Different Coupling Reagents
| Entry | Amino Acid Ester | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Glycine Methyl Ester | HATU | DIPEA | DMF | 3 | 85-95 |
| 2 | Alanine Ethyl Ester | HATU | DIPEA | DMF | 3 | 80-90 |
| 3 | Valine Methyl Ester | HATU | DIPEA | DMF | 4 | 75-85 |
| 4 | Phenylalanine Methyl Ester | HATU | DIPEA | DMF | 3 | 82-92 |
| 5 | Glycine Methyl Ester | DMT-MM | NMM | MeOH | 4 | 80-90 |
| 6 | Alanine Ethyl Ester | DMT-MM | NMM | MeOH | 4 | 78-88 |
| 7 | Valine Methyl Ester | DMT-MM | NMM | MeOH | 6 | 70-80 |
| 8 | Phenylalanine Methyl Ester | DMT-MM | NMM | MeOH | 4 | 80-90 |
| 9 | Glycine Methyl Ester | EDC/HOBt | DIPEA | DCM | 16 | 75-85 |
| 10 | Alanine Ethyl Ester | EDC/HOBt | DIPEA | DCM | 16 | 70-80 |
| 11 | Valine Methyl Ester | EDC/HOBt | DIPEA | DCM | 18 | 65-75 |
| 12 | Phenylalanine Methyl Ester | EDC/HOBt | DIPEA | DCM | 16 | 72-82 |
Table 2: Characterization Data for a Representative Product: N-(Methoxycarbonylmethyl)-4,5-dimethyl-oxazole-2-carboxamide (from Entry 1)
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.20 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.5 (br s, 1H, NH), 4.2 (d, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 160.0, 158.5, 145.0, 130.0, 52.5, 41.5, 12.0, 10.0 |
| Mass Spec (ESI+) m/z | 213.08 [M+H]⁺, 235.06 [M+Na]⁺ |
| Melting Point | 110-112 °C |
Applications in Drug Development
The synthesized 4,5-dimethyl-oxazole-2-carboxamide derivatives of amino acids are valuable building blocks in drug discovery.
-
Peptidomimetics: They can be incorporated into peptide sequences to create analogs with enhanced stability towards proteolytic degradation.
-
Scaffold for Library Synthesis: The oxazole core can be further functionalized to generate libraries of compounds for high-throughput screening.
-
Modulation of Protein-Protein Interactions: The rigid nature of the oxazole ring can help in designing molecules that mimic secondary structures of proteins (e.g., β-turns) and disrupt protein-protein interactions.
-
Kinase Inhibitors: The oxazole motif is present in several known kinase inhibitors, and these derivatives can be explored for similar activities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, check reagent quality, ensure anhydrous conditions (especially for HATU and EDC/HOBt). |
| Difficult purification | Optimize chromatography conditions (solvent system, gradient). | |
| Side reactions | Use HOBt or HOAt to suppress side reactions with EDC. Ensure correct stoichiometry of base. | |
| Racemization | Inappropriate coupling reagent or base | Use HATU or add HOBt to EDC couplings. Use a non-nucleophilic base like DIPEA. Perform the reaction at a lower temperature. |
| Difficulty in removing byproducts | Urea from EDC/DCC | For EDC, ensure thorough aqueous washes. If using DCC, filter off the DCU byproduct. Consider using DMT-MM for easier byproduct removal. |
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Reagent of the month - March- DMTMM - Santiago lab [santiago-lab.com]
- 3. DMTMM - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing 4,5-Dimethyl-oxazole-2-carboxylic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of 4,5-dimethyl-oxazole-2-carboxylic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. The synthesis of 2-aryl-4,5-dimethyloxazoles is of significant interest in medicinal chemistry, as the oxazole moiety is a prevalent scaffold in numerous biologically active compounds.[1] This document outlines two primary strategies for achieving this transformation: a direct decarboxylative coupling and a two-step approach involving conversion to a 2-halo-oxazole intermediate.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl compounds.[2] this compound represents a versatile starting material for accessing novel 2-aryl-4,5-dimethyloxazole derivatives. The oxazole ring is a bioisostere for ester and amide functionalities and is found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Strategic Approaches for Coupling
Two principal pathways are proposed for the Suzuki-Miyaura coupling of this compound. The choice of strategy will depend on the desired substrate scope, functional group tolerance, and available starting materials.
-
Direct Decarboxylative Suzuki-Miyaura Coupling: This innovative approach utilizes the carboxylic acid functionality directly as a coupling partner, obviating the need for a pre-functionalization step. Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a more atom-economical and streamlined process.[2][3][4][5]
-
Two-Step Halogenation-Coupling Sequence: This classical and robust method involves the initial conversion of the carboxylic acid to a more reactive leaving group, typically a halide (e.g., bromide or chloride), followed by a standard Suzuki-Miyaura coupling with a suitable boronic acid or ester.
Pathway 1: Direct Decarboxylative Suzuki-Miyaura Coupling
This method is based on the palladium-catalyzed reaction of the carboxylic acid with an aryl boronic acid, where the carboxylic acid group is expelled as carbon dioxide.
Proposed Reaction Scheme:
Caption: Proposed workflow for direct decarboxylative Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Decarboxylative Coupling
This protocol is a generalized procedure based on methodologies reported for other heteroaromatic carboxylic acids.[2][4] Optimization of specific parameters may be required for this compound.
Materials:
-
This compound
-
Aryl boronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Oxidant/Mediator (e.g., Ag₂CO₃, I₂, 1-2 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the aryl boronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., SPhos, 6 mol%), base (e.g., K₂CO₃, 2.5 eq), and oxidant (e.g., Ag₂CO₃, 1.5 eq).
-
Add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.2 M).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dimethyloxazole.
Data Presentation: Typical Conditions for Decarboxylative Coupling of Heteroaryl Carboxylic Acids
| Catalyst | Ligand | Base | Oxidant/Mediator | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Ag₂CO₃ | Dioxane | 110 | 60-90 | [4] |
| Pd(TFA)₂ | - | K₂CO₃ | I₂ | DMSO | 130 | 50-85 | [2][5] |
| Cu(OAc)₂ | Phen | K₂CO₃ | - | DMF | 120 | 45-70 | N/A |
Note: Yields are typical for related heteroaromatic systems and may vary for this compound.
Pathway 2: Two-Step Halogenation and Suzuki-Miyaura Coupling
This pathway involves the conversion of the carboxylic acid to a 2-halo-4,5-dimethyloxazole, which then undergoes a standard Suzuki-Miyaura coupling. This is often a more reliable and higher-yielding approach.
Logical Workflow Diagram:
Caption: Logical workflow for the two-step halogenation-coupling sequence.
Experimental Protocol: Step 1 - Synthesis of 2-Bromo-4,5-dimethyloxazole
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN) or light source
-
Anhydrous solvent (e.g., CCl₄, CH₂Cl₂)
Procedure (Hunsdiecker-type reaction):
-
Convert this compound to its silver salt by reacting with silver nitrate in the presence of a base.
-
Suspend the dried silver salt in an inert solvent like CCl₄.
-
Add a solution of bromine (1.0 eq) in CCl₄ dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the silver bromide, and wash the solid with CCl₄.
-
Wash the combined filtrate with aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Experimental Protocol: Step 2 - Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethyloxazole
Materials:
-
2-Bromo-4,5-dimethyloxazole
-
Aryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4,5-dimethyloxazole (1.0 eq) and the aryl boronic acid (1.2 eq) in the chosen solvent system (e.g., a 4:1 mixture of Dioxane and water).
-
Add the base (e.g., K₃PO₄, 2.5 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-aryl-4,5-dimethyloxazole.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Halo-Azoles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 | [6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 80-98 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85-99 | N/A |
Note: Yields are typical for related halo-azole systems and may vary for 2-halo-4,5-dimethyloxazoles.
Application in Drug Discovery: A Conceptual Pathway
The 2-aryl-4,5-dimethyloxazole scaffold synthesized via these methods can be a crucial component in the development of novel therapeutics. For instance, these compounds can act as inhibitors of protein-protein interactions (PPIs) or as ligands for various enzymes and receptors.
Conceptual Signaling Pathway Inhibition:
Caption: Conceptual diagram of a synthesized compound inhibiting a signaling pathway.
This diagram illustrates how a synthesized 2-aryl-4,5-dimethyloxazole derivative could potentially inhibit a key protein (Protein B) in a signaling cascade, thereby blocking the downstream cellular response. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of a library of analogs with diverse aryl substituents, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- 1. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 2. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-Dimethyl-oxazole-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a two-step process:
-
Synthesis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate: This intermediate is commonly prepared via several methods, including the Robinson-Gabriel synthesis, Van Leusen reaction, or more modern approaches directly from carboxylic acids.
-
Hydrolysis of the Ethyl Ester: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions.
A direct, one-pot synthesis from simple starting materials may also be possible using modern catalytic methods.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters influencing the yield include:
-
Choice of Reagents and Catalysts: The efficiency of the cyclization and hydrolysis steps is highly dependent on the chosen reagents and catalysts.
-
Reaction Temperature: Both the oxazole formation and hydrolysis are sensitive to temperature. Optimization is often required to maximize product formation and minimize side reactions.
-
Solvent Selection: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Q3: How can I purify the final product, this compound?
A3: Purification of the final carboxylic acid product typically involves the following steps after the hydrolysis of the ester:
-
Acidification: The reaction mixture is acidified to precipitate the carboxylic acid.
-
Extraction: The product is extracted into a suitable organic solvent.
-
Washing: The organic layer is washed to remove any remaining impurities.
-
Drying and Evaporation: The organic solvent is dried and then removed under reduced pressure.
-
Recrystallization or Chromatography: Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 4,5-dimethyl-oxazole-2-carboxylate
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction temperature in small increments. Be cautious as higher temperatures can also lead to side product formation. |
| Suboptimal Reagents or Catalyst | - For Robinson-Gabriel synthesis, consider using a more efficient cyclodehydrating agent like polyphosphoric acid, which has been shown to improve yields compared to mineral acids like H2SO4 or POCl3.[1]- For syntheses starting from carboxylic acids, ensure the activating agent (e.g., triflylpyridinium reagent) is fresh and handled under anhydrous conditions.[2] |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | - Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Side Reactions | - Formation of byproducts is a common cause of low yield. Analyze the crude product by LC-MS or NMR to identify potential impurities. Adjusting reaction conditions (e.g., temperature, reaction time) can help minimize their formation. |
Problem 2: Low Yield of this compound during Hydrolysis
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | - Increase the concentration of the acid or base used for hydrolysis.- Extend the reaction time or increase the temperature. Refluxing is often necessary for complete hydrolysis.[3]- For sterically hindered esters, stronger hydrolytic conditions may be required. |
| Product Degradation | - Oxazole rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Monitor the reaction for the appearance of degradation products. It may be necessary to use milder conditions for a longer period. |
| Re-esterification | - If using an alcohol as a co-solvent during basic hydrolysis, transesterification can occur. It is best to use a mixture of water and a non-alcoholic organic solvent like THF or dioxane. |
| Product Loss During Workup | - Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid to ensure complete protonation and minimize its solubility in the aqueous phase.- Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product. |
Problem 3: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Removal |
| Unreacted Ethyl 4,5-dimethyl-oxazole-2-carboxylate | Incomplete hydrolysis. | - Optimize hydrolysis conditions (see Problem 2).- Purify the final product by recrystallization or column chromatography. The difference in polarity between the ester and the carboxylic acid should allow for good separation. |
| Side Products from Oxazole Ring Formation | Side reactions during the cyclization step. | - Optimize the synthesis of the ethyl ester to minimize byproduct formation (see Problem 1).- Most side products can be removed during the purification of the final carboxylic acid. |
| Degradation Products | Cleavage of the oxazole ring under harsh hydrolysis conditions. | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, less concentrated acid/base).- Monitor the reaction closely to stop it once the starting material is consumed. |
Experimental Protocols
Synthesis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate (General Procedure)
A common approach for the synthesis of 4,5-disubstituted oxazoles is the reaction of an activated carboxylic acid derivative with an isocyanide.[2]
-
Reaction Setup: To a solution of a suitable carboxylic acid precursor (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 1.5 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add the triflylpyridinium reagent (DMAP-Tf, 1.3 eq).
-
Reaction Execution: Stir the mixture at room temperature for 5 minutes. Then, add ethyl 2-isocyanoacetate (1.2 eq) and heat the reaction mixture to 40 °C for 30 minutes.[2]
-
Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hydrolysis of Ethyl 4,5-dimethyl-oxazole-2-carboxylate
The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the ethyl ester in the presence of an aqueous acid, such as 6 N HCl, is a common method for the hydrolysis of oxazole esters.[4]
-
Basic Hydrolysis (Saponification): The ester can be heated with an aqueous solution of a base like sodium hydroxide or potassium hydroxide. Following the reaction, the mixture is acidified to precipitate the carboxylic acid.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Oxazole Synthesis: A Technical Support Center for Common Side Reactions
For researchers, scientists, and professionals in drug development, the synthesis of oxazoles is a fundamental process. However, the path to the desired oxazole is often fraught with challenges in the form of side reactions that can diminish yields and complicate purification. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered in three prevalent oxazole synthesis methods: the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in oxazole synthesis?
A1: The most common side reactions across the Robinson-Gabriel, Fischer, and van Leusen syntheses include the formation of alternative ring structures (such as oxazolidinones), rearrangements, and reactions involving the reagents or solvents, such as formylation when using DMF with certain activating agents. The specific side reactions are highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I generally minimize side reactions in my oxazole synthesis?
A2: Careful control of reaction parameters is crucial. This includes precise temperature control, the use of high-purity, dry solvents and reagents, and the dropwise addition of reagents to avoid localized high concentrations. Monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques can help in quenching the reaction at the optimal time to prevent the formation of degradation products.
Q3: Are there any general purification strategies to remove common byproducts?
A3: Column chromatography on silica gel is the most common method for purifying oxazoles from reaction byproducts. The choice of eluent will depend on the polarity of the desired oxazole and the impurities. In some cases, recrystallization or distillation (for volatile oxazoles) can also be effective. For specific byproducts, such as the phthalhydrazide from the Gabriel synthesis, precipitation and filtration can be employed.[1]
Q4: Can the choice of starting materials influence the likelihood of side reactions?
A4: Absolutely. The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction pathway. For example, in the van Leusen synthesis, using 3/2-formylindoles can lead to the formation of rearranged indolyl primary enamines alongside the expected oxazole.[2][3] Similarly, in the Fischer synthesis, the nature of the aromatic groups on the cyanohydrin and aldehyde can influence the propensity for side reactions like ring chlorination.[4]
Troubleshooting Guides
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. While versatile, it is not without its challenges.
Problem 1: Low Yield of the Desired Oxazole
Low yields in the Robinson-Gabriel synthesis can often be attributed to the choice of the cyclodehydrating agent. While strong acids like concentrated sulfuric acid have been traditionally used, they can lead to charring and other side reactions.
Troubleshooting:
-
Optimize the Dehydrating Agent: The yield can be significantly influenced by the dehydrating agent. Polyphosphoric acid has been shown to increase yields to 50-60% compared to agents like PCl₅, H₂SO₄, and POCl₃ which may result in lower yields.[5][6][7] A comparative study of different dehydrating agents can help in selecting the optimal one for your specific substrate.
-
Temperature Control: Ensure the reaction temperature is appropriate for the chosen dehydrating agent and substrate to avoid decomposition.
| Dehydrating Agent | Reported Yields | Potential Issues |
| Concentrated H₂SO₄ | Variable, often low | Charring, sulfonation |
| POCl₃ | Variable, often low | Vilsmeier-Haack side reaction |
| PCl₅ | Low | Harsh conditions |
| Polyphosphoric Acid (PPA) | 50-60% | Viscous, difficult to stir |
| Trifluoroacetic Anhydride | Good for solid-phase | Specific to solid-phase synthesis |
Problem 2: Formation of an Unexpected Formylated Byproduct
When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of electron-rich aromatic rings present in the substrate.
Troubleshooting:
-
Avoid DMF with POCl₃: If your substrate contains an electron-rich aromatic ring susceptible to formylation, avoid using the POCl₃/DMF reagent combination.
-
Alternative Dehydrating Agents: Opt for other dehydrating agents such as polyphosphoric acid or trifluoroacetic anhydride, which do not induce formylation.
Logical Workflow for Troubleshooting Robinson-Gabriel Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
stability issues of 4,5-Dimethyl-oxazole-2-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,5-Dimethyl-oxazole-2-carboxylic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues and provide protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
A1: Based on the general stability of oxazole-containing compounds, this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the oxazole ring and decarboxylation of the carboxylic acid group, particularly at elevated temperatures and non-neutral pH.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to temperature?
A3: Carboxylic acids, especially heterocyclic carboxylic acids, can be prone to thermal decarboxylation. It is recommended to store the compound at controlled room temperature or lower and to avoid prolonged exposure to high temperatures during experimental procedures. Thermal decomposition of carboxylic acids on surfaces has been observed to occur at elevated temperatures.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: Protic solvents, especially water, may facilitate hydrolysis. For short-term storage in solution, aprotic solvents such as DMSO or DMF are generally preferred. If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral pH.
Q5: Are there any known enzymatic degradation pathways for this compound?
A5: While specific enzymatic degradation studies for this compound are not publicly available, esterase and amidase enzymes present in biological matrices could potentially hydrolyze the oxazole ring, which has ester- and amide-like characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolytic degradation of the oxazole ring. | 1. Prepare fresh solutions before use.2. Use aprotic solvents for stock solutions (e.g., DMSO, DMF).3. If aqueous buffers are required, use them at a neutral pH (6-8) and for the shortest duration possible.4. Store aqueous solutions at low temperatures (2-8 °C) for short periods. |
| Unexpected peaks observed in HPLC analysis after thermal stress. | Thermal degradation, potentially including decarboxylation. | 1. Avoid exposing the compound to high temperatures (>40°C) for extended periods.2. If heating is necessary, perform it for the minimum time required.3. Analyze for potential degradation products using mass spectrometry to identify decarboxylated species. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, presence of enzymes) over the duration of the experiment.2. Include stability-indicating controls in the assay.3. Consider using a more stable formulation or delivery vehicle if degradation is significant. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify the solubility of the compound in the chosen solvent system.2. If solubility is an issue, consider using co-solvents or adjusting the pH (while being mindful of stability).3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Stability Data Summary (Hypothetical)
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Parameter | Value |
| Acidic Hydrolysis | 0.1 M HCl, 40°C, 24h | ~15% degradation |
| Basic Hydrolysis | 0.1 M NaOH, 40°C, 24h | ~25% degradation |
| Oxidative Stress | 3% H₂O₂, 25°C, 24h | ~5% degradation |
| Thermal Stress | 60°C, 72h (solid state) | ~10% degradation |
| Photostability | ICH Q1B conditions, 24h | <5% degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation (in solution): Incubate 1 mL of the stock solution at 60°C for 72 hours.
-
Thermal Degradation (solid state): Place a known amount of solid compound in a controlled temperature oven at 60°C for 72 hours.
-
Photostability: Expose the solid compound and a solution (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent experimental results, focusing on stability assessment.
Hypothetical Degradation Pathway: Hydrolysis
Caption: A potential hydrolytic degradation pathway for this compound.
Experimental Workflow for Forced Degradation Study
Caption: A general experimental workflow for conducting a forced degradation study.
References
Technical Support Center: Optimization of Oxazole Formation
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize oxazole formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazoles?
A1: Several methods are widely used for oxazole synthesis, each with its own advantages. Key methods include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen reaction, and reactions involving α-haloketones.[1][2][3][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: My Robinson-Gabriel synthesis is giving a low yield. What are the common causes?
A2: Low yields in the Robinson-Gabriel synthesis can often be attributed to the choice of dehydrating agent. While agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can be used, they sometimes lead to lower yields.[4][5] Using polyphosphoric acid has been shown to increase yields to the 50-60% range.[4][5] Incomplete reaction or side product formation are other potential causes.
Q3: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?
A3: Yes, significant research has been dedicated to developing greener synthetic routes. This includes the use of ionic liquids as recyclable solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of metal-free catalytic systems.[4][5] For instance, a one-pot van Leusen synthesis has been developed using an ionic liquid that can be reused multiple times without a significant loss in yield.[4][5]
Q4: Can I perform electrophilic substitution on the oxazole ring?
A4: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's electron-deficient nature.[1] However, the presence of electron-releasing substituents can activate the ring, making substitution more feasible, typically at the C5 position.[1][3] Reactions like nitration and sulfonation are particularly challenging.[6]
Q5: What is the general stability of the oxazole ring?
A5: Oxazoles are aromatic and thermally stable compounds.[3] They are weakly basic, with a pKa of 0.8 for the conjugate acid, making them significantly less basic than imidazoles.[7] While stable to many reducing agents, the ring can be opened by oxidizing agents like potassium permanganate or ozone.[1][8] Nucleophilic attack, especially at the C2 position, can also lead to ring cleavage.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing an oxazole synthesis (e.g., Robinson-Gabriel or van Leusen) and observing very low to no formation of my desired product. What should I check?
Answer:
Low or no yield is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshoot the problem.
Potential Causes and Solutions:
-
Reagent Quality:
-
Cause: Degradation of starting materials or reagents, especially if they are old or have been stored improperly. For example, the base used in a van Leusen reaction or the dehydrating agent in a Robinson-Gabriel synthesis might be compromised.
-
Solution: Use freshly opened or purified reagents. Ensure anhydrous conditions are strictly maintained if the reaction is sensitive to moisture. For instance, using dry ether is critical in the Fischer oxazole synthesis.[9]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or concentration.
-
Solution: Systematically vary the reaction conditions. For a thermal decomposition reaction, optimizing the temperature can be critical; a study found that 100°C gave the best yield for a specific oxazolylisoxazole synthesis.[10] For other reactions, it may be necessary to increase the temperature or extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Ineffective Catalyst or Dehydrating Agent:
-
Cause: The chosen catalyst or dehydrating agent may not be potent enough for your specific substrates.
-
Solution: Consider switching to a more effective agent. In the Robinson-Gabriel synthesis, changing from H₂SO₄ to polyphosphoric acid can significantly improve yields.[4]
-
-
Side Reactions:
-
Cause: The reaction conditions may favor the formation of side products. For example, in some syntheses from carboxylic acids and amino alcohols, esterification can be a major competing reaction.[11]
-
Solution: Adjust the reaction conditions to disfavor the side reaction. This could involve changing the solvent, temperature, or the order of reagent addition. Using protecting groups for reactive functionalities can also prevent unwanted side reactions.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired oxazole, but I am also getting a significant amount of an unknown impurity. How can I identify and minimize it?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Identifying the side product is the first step toward eliminating it.
Potential Causes and Solutions:
-
Ring-Opened Products:
-
Cause: The oxazole ring can be susceptible to cleavage under certain conditions, especially nucleophilic attack.[1] Deprotonation at the C2 position in the presence of a base can lead to ring-opening, forming an isonitrile intermediate.[2]
-
Solution: Use a milder base or non-nucleophilic conditions if possible. Carefully control the stoichiometry of your reagents.
-
-
Incomplete Cyclization/Dehydration:
-
Cause: The intermediate (e.g., the 2-acylamino-ketone in the Robinson-Gabriel synthesis or the oxazoline in the van Leusen reaction) may not be fully converting to the final oxazole.
-
Solution: Increase the potency of the dehydrating agent or prolong the reaction time. For example, ensure sufficient acid catalyst is present for complete dehydration.
-
-
Alternative Reaction Pathways:
-
Cause: The reactants may be undergoing an alternative, undesired reaction. For instance, α-haloketones can undergo self-condensation or other reactions if the primary amide is not reactive enough.
-
Solution: Modify the reaction conditions to favor the desired pathway. This could involve changing the solvent polarity or using a more reactive derivative of one of the starting materials.
-
Data Presentation: Reaction Condition Optimization
The tables below summarize typical reaction conditions for common oxazole synthesis methods. These should serve as a starting point for optimization.
Table 1: Robinson-Gabriel Synthesis Conditions
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| H₂SO₄ (conc.) | None or Acetic Anhydride | 90 - 120 | 30 - 50 | Can lead to charring with sensitive substrates.[4] |
| POCl₃ / PCl₅ | Dioxane or Benzene | Reflux | 35 - 55 | Can be harsh; may not be suitable for all functional groups.[5] |
| Polyphosphoric Acid (PPA) | None | 100 - 160 | 50 - 60 | Often gives higher and more consistent yields.[4][5] |
| Trifluoroacetic Anhydride (TFAA) | Dichloromethane | 0 - RT | 60 - 85 | Milder conditions, suitable for solid-phase synthesis.[12] |
Table 2: Van Leusen Oxazole Synthesis Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Methanol | Reflux | 70 - 95 | Standard and widely used conditions. |
| Et₃N / β-Cyclodextrin | Water | 50 | 80 - 95 | A "green" chemistry approach with excellent yields.[13] |
| Quaternary Ammonium Resin | Dichloromethane | RT | 85 - 95 | Simplifies workup as the base is removed by filtration.[14] |
| NaOtBu | N/A | N/A | High | Used in palladium-catalyzed variations of the reaction.[14] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is a representative example of the Robinson-Gabriel synthesis.
Materials:
-
2-Benzamidoacetophenone (1 mmol, 239 mg)
-
Concentrated Sulfuric Acid (H₂SO₄) (2 mL)
-
Ice-cold water
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
Carefully add 2-benzamidoacetophenone to 2 mL of concentrated sulfuric acid in a flask, ensuring the temperature is kept low with an ice bath.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Neutralize the crude product by washing it with a 10% sodium bicarbonate solution until the effervescence ceases.
-
Wash the product again with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.
Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol describes a general procedure for the van Leusen reaction.
Materials:
-
An aromatic aldehyde (1 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1 mmol, 195 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Methanol (10 mL)
Procedure:
-
Dissolve the aromatic aldehyde and TosMIC in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Oxazole Yield
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. youtube.com [youtube.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 4,5-Dimethyl-oxazole-2-carboxylic Acid
Welcome to the technical support center for 4,5-Dimethyl-oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during chemical reactions with this compound.
I. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common solubility problems with this compound in various reaction settings.
Issue 1: Compound fails to dissolve in the reaction solvent at the outset.
Question: I am starting a reaction (e.g., amide coupling, esterification) and my this compound is not dissolving in the chosen organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). What should I do?
Answer:
This is a common issue due to the crystalline nature and polar functional groups of the molecule. Here is a step-by-step troubleshooting workflow:
-
Solvent Selection: this compound exhibits limited solubility in nonpolar and moderately polar solvents. It is known to be sparingly soluble in water but shows improved solubility in polar aprotic solvents.[1]
-
Recommendation: Switch to or use a co-solvent system with more polar aprotic solvents.
-
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of most organic compounds.
-
Caution: Before heating, ensure the thermal stability of all reactants and reagents. For instance, in amide coupling reactions, elevated temperatures can sometimes lead to side reactions depending on the coupling agents used.
-
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.
-
pH Adjustment (for aqueous or biphasic systems): If applicable to your reaction, converting the carboxylic acid to its more soluble carboxylate salt can be highly effective.
-
Action: Add a suitable base to form the corresponding salt.
-
Issue 2: Compound precipitates out of solution during the reaction.
Question: My this compound initially dissolved, but a solid has crashed out of the reaction mixture after adding other reagents or as the reaction progresses. How can I resolve this?
Answer:
Precipitation during a reaction can be caused by several factors, including changes in the solvent polarity, temperature fluctuations, or the formation of an insoluble intermediate or salt.
Troubleshooting Workflow:
Caption: Workflow for addressing in-reaction precipitation.
-
Add a Co-solvent: The addition of a reagent might have lowered the overall polarity of the solvent system. Incrementally add a high-polarity aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) until the solid redissolves.
-
Adjust Temperature: If the reaction is exothermic and has cooled, gentle heating may be required to maintain solubility. Conversely, for reactions run at elevated temperatures, ensure consistent heating.
-
Modify Reaction Conditions: If an insoluble salt has formed (e.g., with an amine in an amide coupling), consider using a non-nucleophilic base to free the amine in situ or switching to a different coupling reagent that avoids insoluble byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Based on its chemical structure, this compound is sparingly soluble in water and non-polar organic solvents. Its solubility is significantly better in polar aprotic solvents. For experimental design, pre-solubility testing is recommended.[1]
| Solvent Type | Examples | Expected Solubility |
| Polar Aprotic | DMF, DMSO, NMP | Good to High |
| Polar Protic | Ethanol, Methanol | Moderate |
| Ethers | THF, 1,4-Dioxane | Low to Moderate |
| Halogenated | DCM, Chloroform | Low |
| Non-polar | Hexane, Toluene | Very Low |
| Aqueous Base | Aq. Sodium Bicarbonate, Aq. NaOH | High (as carboxylate salt) |
Q2: How can I improve the solubility of this compound for an amide coupling reaction?
A2: Amide coupling reactions often face challenges with poorly soluble carboxylic acids. Here are several effective strategies:
-
Strategy 1: Co-solvent System: Start by dissolving the carboxylic acid in a minimal amount of DMF or DMSO, then dilute with a less polar solvent like DCM or THF that is suitable for your coupling reagents. Many coupling reactions are tolerant of small amounts of these polar aprotic solvents.
-
Strategy 2: In situ Salt Formation: If your amine starting material is a salt (e.g., a hydrochloride salt), a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is typically added. This base can also deprotonate the carboxylic acid, forming a more soluble carboxylate salt in situ.
-
Strategy 3: Pre-formation of a Soluble Salt: You can pre-form a soluble salt of the carboxylic acid before adding the coupling reagents.
Q3: I'm performing an esterification reaction. What is the best way to ensure my this compound stays in solution?
A3: For esterification, particularly Fischer esterification which is acid-catalyzed, ensuring solubility is key for efficient conversion.
-
Use the Alcohol as a Co-solvent: If the alcohol reactant is a liquid and a suitable solvent, using it in excess can serve as both a reactant and a co-solvent to drive the reaction forward and maintain solubility.
-
High-Temperature Reflux: Esterification reactions are often run at elevated temperatures. Refluxing in a suitable solvent (e.g., toluene, if a Dean-Stark trap is used to remove water) will likely be sufficient to dissolve the carboxylic acid.
-
Alternative Esterification Methods: If solubility remains an issue under standard Fischer conditions, consider alternative methods that use activating agents at lower temperatures in solvents where the acid is more soluble (e.g., using DCC/DMAP in DCM/DMF).
Q4: Can I increase the solubility by converting this compound to its sodium salt? If so, how?
A4: Yes, converting the carboxylic acid to its sodium salt is an excellent way to dramatically increase its aqueous solubility.[2][3] This is particularly useful if you plan to perform a reaction in water or a biphasic system.
Caption: Workflow for the formation of the sodium salt.
III. Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System
This protocol is suitable for reactions like amide coupling or esterification where the primary solvent has poor solubilizing power.
-
To your reaction vessel, add the solid this compound.
-
Add a minimal volume of a polar aprotic solvent (e.g., DMF or DMSO) dropwise while stirring until the solid dissolves. Aim for a concentrated solution.
-
Slowly add the primary reaction solvent (e.g., DCM, THF) to the desired final reaction concentration.
-
If the compound begins to precipitate, add a small amount more of the polar aprotic co-solvent.
-
Proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Preparation of the Sodium Salt of this compound
This procedure creates a water-soluble salt of the title compound.
-
Suspend this compound (1.0 eq) in a minimal amount of deionized water or ethanol at room temperature.
-
Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
While stirring the suspension, add the 1 M NaOH solution dropwise (1.0 eq).
-
Continue stirring the mixture. The solid should gradually dissolve as the sodium salt is formed, resulting in a clear solution.
-
The resulting aqueous solution of sodium 4,5-dimethyl-oxazole-2-carboxylate can be used directly in aqueous reactions, or the solvent can be removed under reduced pressure to isolate the solid salt.
Protocol 3: Amide Coupling with a Poorly Soluble Carboxylic Acid
This protocol provides a general workflow for amide bond formation when dealing with solubility issues.
Caption: Experimental workflow for amide coupling.
-
Acid Solubilization: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimum volume of DMF. Dilute the solution with DCM (to a final concentration appropriate for your reaction, e.g., 0.1 M).
-
Amine and Base Addition: Add the desired amine (1.1 eq) followed by a suitable non-nucleophilic base such as DIPEA (2.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add your chosen amide coupling reagent (e.g., HATU, 1.1 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, perform a standard aqueous workup to remove DMF and excess reagents, followed by purification of the crude product, typically by column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be carried out by qualified individuals in a properly equipped laboratory, with appropriate safety precautions in place. Users should verify the suitability of these methods for their specific applications.
References
characterization of impurities in 4,5-Dimethyl-oxazole-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid
Welcome to the technical support center for the synthesis and characterization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent laboratory and industrial methods include the hydrolysis of a corresponding ester, typically ethyl 4,5-dimethyl-oxazole-2-carboxylate. The oxazole ring itself can be formed through several classic methods, such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones) or more modern approaches like the direct synthesis from carboxylic acids and isocyanoacetates which offers high efficiency and good functional group tolerance.[1][2]
Q2: What types of impurities can I expect in my synthesis?
A2: Impurities can originate from various sources throughout the manufacturing process.[3] They are generally classified as:
-
Organic Impurities: Unreacted starting materials, reaction intermediates, by-products from side reactions (e.g., ring-opening products), and degradation products.[3]
-
Inorganic Impurities: Reagents, catalysts, and salts from workup procedures.[3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps.[3]
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
A3: A multi-technique approach is recommended for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile organic impurities.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities, particularly residual solvents.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for elucidating the precise chemical structure of isolated impurities.[3][6]
Q4: My overall yield is consistently low. What are the likely causes?
A4: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side Reactions: Competing reaction pathways may be consuming your starting materials or intermediates. The oxazole ring can be unstable to strong bases, potentially leading to ring cleavage.[8][9]
-
Suboptimal Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.
-
Purification Losses: Significant amounts of product may be lost during extraction, crystallization, or chromatography.
Q5: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
A5: The first step is to use a hyphenated technique like LC-MS to determine the molecular weight of the unknown compound.[5] Based on the mass, you can hypothesize potential structures (e.g., unreacted starting materials, a dimer, a by-product). If the impurity is present at a significant level (>0.1%), it should be isolated using preparative HPLC and its structure confirmed by NMR spectroscopy.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents or catalyst.2. Incorrect reaction temperature.3. Presence of moisture in an anhydrous reaction. | 1. Verify the quality and purity of starting materials. Use fresh reagents.2. Optimize the reaction temperature. Monitor with TLC or HPLC.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Spots on TLC/Peaks on HPLC | 1. Incomplete reaction.2. Formation of by-products.3. Degradation of the product. | 1. Increase reaction time or temperature. Monitor reaction progress.2. Re-evaluate reaction conditions (e.g., base, solvent) to minimize side reactions.[8][9]3. Check the stability of the product under the workup and purification conditions. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystallization.2. Incorrect solvent system for crystallization.3. Product is an oil at room temperature. | 1. Purify the crude product further using column chromatography.2. Screen a variety of solvent/anti-solvent systems.3. If it's an oil, purify by chromatography and characterize as is. |
| Inconsistent Analytical Results | 1. Non-validated analytical method.2. Sample degradation.3. Instrument malfunction. | 1. Develop and validate the analytical method for linearity, accuracy, and precision.2. Analyze samples promptly after preparation. Check sample stability.3. Calibrate the instrument and check system suitability before analysis. |
Potential Impurity Profile
The following table summarizes potential impurities that could be encountered.
| Impurity Name | Potential Source | Analytical Method of Choice | Expected Mass (m/z) [M+H]⁺ |
| Ethyl 4,5-dimethyl-oxazole-2-carboxylate | Starting Material (Incomplete Hydrolysis) | HPLC, LC-MS | 170.08 |
| 3-Aminobutan-2-one | Starting Material (Ring Formation) | GC-MS, LC-MS | 88.08 |
| Oxalic acid | Reagent/By-product | LC-MS | 91.01 |
| Ring-Opened Isonitrile Species | By-product (Base-catalyzed degradation) | LC-MS, FTIR | Variable |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Ethyl Ester
This protocol describes the basic hydrolysis of ethyl 4,5-dimethyl-oxazole-2-carboxylate to the target carboxylic acid.
Materials:
-
Ethyl 4,5-dimethyl-oxazole-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve ethyl 4,5-dimethyl-oxazole-2-carboxylate in a mixture of THF and water (3:1 ratio).
-
Add LiOH to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
A precipitate should form. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization.
Protocol 2: Impurity Analysis by HPLC-UV
This protocol provides a general method for the separation and detection of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject the sample and integrate all peaks. Relative peak areas can be used to estimate the purity and the levels of individual impurities. For identification, collect fractions or perform LC-MS analysis under similar conditions.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Impurity Identification
Caption: Decision tree for identifying unknown peaks from HPLC analysis.
References
- 1. This compound | 1240605-72-4 | Benchchem [benchchem.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biomedres.us [biomedres.us]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. ijnrd.org [ijnrd.org]
Technical Support Center: Robinson-Gabriel Oxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Robinson-Gabriel oxazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Robinson-Gabriel oxazole synthesis in a question-and-answer format.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Robinson-Gabriel synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Inefficient Dehydrating Agent: The choice of cyclodehydrating agent is critical and can significantly impact the reaction yield. While traditional reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) are effective, they can sometimes lead to lower yields or side reactions.[1][2]
-
Solution: Consider using polyphosphoric acid (PPA), which has been reported to improve yields to 50-60%. Other effective dehydrating agents include trifluoroacetic anhydride (TFAA), thionyl chloride (SOCl₂), and a combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N).[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature. A study by Lilly Research Laboratories noted a successful Robinson-Gabriel cyclodehydration at 90°C for 30 minutes.
-
-
Purity of Starting Material: The purity of the starting 2-acylamino-ketone is crucial. Impurities can interfere with the cyclization process and lead to the formation of side products.
-
Solution: Ensure the 2-acylamino-ketone is of high purity. Recrystallization or column chromatography of the starting material may be necessary. The Dakin-West reaction is a common method for synthesizing the 2-acylamino-ketone starting material.[2]
-
-
Side Reactions: The formation of unwanted side products can consume the starting material and reduce the yield of the desired oxazole.
-
Solution: The choice of dehydrating agent and reaction conditions can influence the formation of side products. For instance, using phosphorus oxychloride in dimethylformamide (DMF) can sometimes lead to Vilsmeier-Haack type formylation as a side reaction.[1] Optimizing the reaction conditions by lowering the temperature or changing the solvent may help minimize side product formation.
-
Question: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some possibilities:
-
Incomplete Cyclization: The intermediate acyclic precursor may remain if the dehydration is not complete. This can be addressed by using a more potent dehydrating agent or by increasing the reaction time and/or temperature.
-
Vilsmeier-Haack Formylation: As mentioned, when using POCl₃ in DMF, formylation of electron-rich aromatic rings present in the substrate can occur. If this is an issue, switching to a different dehydrating agent/solvent system is recommended.
-
Polymerization/Degradation: Harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or products, resulting in a complex mixture of byproducts. Using milder dehydrating agents or reaction conditions can mitigate this.
Question: I am having difficulty purifying my oxazole product. What are the recommended purification techniques?
Answer:
Purification of the synthesized oxazole can often be achieved through standard laboratory techniques:
-
Column Chromatography: This is a versatile method for separating the desired oxazole from unreacted starting materials and side products. The choice of solvent system (eluent) will depend on the polarity of your specific oxazole. A typical starting point for non-polar oxazoles is a mixture of hexane and ethyl acetate.
-
Crystallization/Recrystallization: If the oxazole product is a solid, crystallization or recrystallization can be a highly effective purification method.[3][4][5][6][7] The key is to find a suitable solvent or solvent system in which the oxazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and mixtures of hexanes and ethyl acetate.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel oxazole synthesis?
A1: The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent to form a 2,5-disubstituted or 2,4,5-trisubstituted oxazole.[2][8]
Q2: What are some common cyclodehydrating agents used in this synthesis?
A2: A variety of cyclodehydrating agents can be used, including:
- Concentrated Sulfuric Acid (H₂SO₄)[2]
- Phosphorus Pentoxide (P₂O₅)[2]
- Phosphoryl Chloride (POCl₃)[2]
- Thionyl Chloride (SOCl₂)[2]
- Polyphosphoric Acid (PPA)[2]
- Trifluoroacetic Anhydride (TFAA)[2]
Q3: How can I confirm the formation and purity of my oxazole product?
A3: The structure and purity of the synthesized oxazole can be confirmed using standard analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the oxazole ring and its substituents.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
- Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and assess the purity of the product. The appearance of a new spot with a different Rf value from the starting material is indicative of product formation.
Data Presentation
Table 1: Impact of Dehydrating Agent on Robinson-Gabriel Synthesis Yield
| Dehydrating Agent | Typical Yield | Notes |
| H₂SO₄, PCl₅, POCl₃ | Low to Moderate | Can sometimes lead to side reactions and lower yields. |
| Polyphosphoric Acid (PPA) | 50-60% | Often provides improved yields compared to traditional mineral acids. |
| Trifluoroacetic Anhydride (TFAA) | Good to Excellent | A powerful dehydrating agent, often used in modern variations of the synthesis. |
| PPh₃, I₂, Et₃N | Good | A milder alternative for sensitive substrates.[2] |
Experimental Protocols
General Protocol for Robinson-Gabriel Oxazole Synthesis:
This is a generalized procedure and may require optimization for specific substrates.
-
Starting Material Preparation: The 2-acylamino-ketone starting material is synthesized, often via the Dakin-West reaction.[2]
-
Reaction Setup: The 2-acylamino-ketone is dissolved in an appropriate solvent (e.g., dimethylformamide, acetic anhydride).
-
Addition of Dehydrating Agent: The chosen cyclodehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) is added carefully to the reaction mixture.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for the required time (e.g., 30 minutes).
-
Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched, typically by pouring it into ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
-
Characterization: The structure and purity of the final oxazole product are confirmed by NMR and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low yield in Robinson-Gabriel oxazole synthesis.
Caption: General experimental workflow for the Robinson-Gabriel oxazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Purification [chem.rochester.edu]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Late-Stage Functionalization of Oxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the late-stage functionalization of oxazole derivatives. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the late-stage functionalization of complex oxazole-containing molecules.
Q1: My C-H activation reaction is giving low yields and poor regioselectivity. What are the common causes and solutions?
A1: Low yields and poor regioselectivity are frequent challenges in the C-H functionalization of oxazoles. The electronic nature of the oxazole ring and the directing-group ability of substituents heavily influence the outcome.
-
Regioselectivity Issues: The inherent acidity of protons on the oxazole ring is C2 > C5 > C4.[1] Without a strong directing group, functionalization often defaults to the C2 position.[2][3] For C4 or C5 functionalization, specific strategies are required.
-
For C5-selectivity: Consider using a palladium catalyst system. Pd-catalysts can favor electrophilic metalation at the C4-position, which can then lead to functionalization at the C5 position.[4]
-
For C4-selectivity: This is the most challenging position to functionalize directly. It often requires pre-functionalization, such as halogenation, to introduce a handle for cross-coupling reactions.[5]
-
-
Low Yields:
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical. For example, Pd(PPh₃)₄ has been shown to be efficient for both direct arylation and alkenylation of oxazoles.[2] For alkylation with benzyl chlorides, a phosphinous acid Pd(II) complex can significantly improve yields.[4]
-
Base and Solvent: The base and solvent system can dramatically impact the reaction. Strong bases like t-BuOLi are often used.[2] Solvents like dioxane or DMF are common, but greener alternatives like diethylcarbonate or even water have been used successfully in some systems.[3]
-
Reaction Temperature: High temperatures (80°C to 140°C) are often necessary for C-H activation.[4] Microwave-assisted protocols can sometimes improve yields and reduce reaction times.[6]
-
Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated oxazole, but the reaction is sluggish and incomplete. How can I troubleshoot this?
A2: Sluggish Suzuki-Miyaura reactions on oxazoles can be due to several factors, including catalyst deactivation, poor substrate reactivity, or inadequate reaction conditions.
-
Substrate Reactivity: The position of the halogen on the oxazole ring affects reactivity. Bromo- and iodo-oxazoles are generally more reactive than chloro-oxazoles.
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand combination. For complex substrates, a ligand that is both electron-rich and bulky, such as a biarylphosphine ligand, can be beneficial.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base can play a role, so consider using a phase-transfer catalyst if you are having issues.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically required to dissolve both the organic substrate and the inorganic base. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or boronate ester is pure and has not degraded. Boronic acids can undergo protodeboronation, especially under acidic conditions or if stored improperly.
Q3: My late-stage functionalization reaction is not tolerant of other functional groups in my complex molecule. What strategies can I employ?
A3: Functional group tolerance is a major hurdle in late-stage functionalization.[7] Several modern methods have been developed to address this.
-
Photoredox Catalysis: Visible-light photoredox catalysis often operates under very mild conditions (room temperature, neutral pH), which can preserve sensitive functional groups.[8][9] For example, this method has been used for the synthesis of substituted oxazoles from enaminones or α-bromo ketones and amines, avoiding harsh reagents.[8]
-
Protecting Groups: If a specific functional group is interfering with the reaction, a protecting group strategy may be necessary.[10] This involves temporarily masking the reactive group, performing the functionalization, and then removing the protecting group.[10] It is important to choose a protecting group that is stable to the reaction conditions and can be removed without affecting the rest of the molecule.[10]
-
Enzymatic/Biocatalytic Methods: While still an emerging area for oxazoles, biocatalysis offers unparalleled selectivity and functional group tolerance due to the specific nature of enzyme active sites.
-
Careful Method Selection: Some reaction types are inherently more tolerant of certain functional groups. For instance, copper-catalyzed reactions may be more tolerant of certain nitrogen-containing functional groups than palladium-catalyzed reactions.[6]
Q4: I need to introduce an alkyl group onto my oxazole late-stage. What are the best methods?
A4: Direct C-H alkylation of oxazoles can be challenging.
-
Palladium-Catalyzed Alkylation: Palladium catalysts have been used for the alkylation of oxazoles with various alkyl halides, including benzyl chlorides and diarylmethyl carbonates.[4]
-
Nickel-Catalyzed Hydroheteroarylation: For the introduction of certain alkyl groups, nickel-catalyzed hydroheteroarylation of vinylarenes with benzoxazoles has been shown to be effective.[4]
-
Cross-Coupling Approaches: If direct C-H alkylation is not feasible, a two-step approach involving halogenation of the oxazole followed by a cross-coupling reaction (e.g., Negishi or Suzuki) with an alkyl organometallic reagent is a reliable alternative.[1][5]
Data Presentation: Comparison of Functionalization Methods
The following table summarizes conditions and outcomes for different late-stage functionalization approaches on oxazole derivatives.
| Functionalization Method | Position | Catalyst System | Base/Additive | Solvent | Temperature | Typical Yields | Citation(s) |
| Direct C-H Arylation | C2 | Pd(PPh₃)₄ | t-BuOLi | Dioxane | 120 °C | Good to High | [2] |
| Direct C-H Arylation | C2 | Pd(0)/Cu(I) | K₂CO₃ | DMF | Microwave | Moderate | [3][6] |
| Direct C-H Alkenylation | C5 | Pd/PCy₃/RCO₂H | N/A | N/A | N/A | Moderate to High | [4] |
| Direct C-H Alkylation | C2/C5 | Pd(II) complex | Cs₂CO₃ | Toluene | 120 °C | Moderate to High | [4] |
| Suzuki-Miyaura Coupling | C4 | Pd catalyst | K₂CO₃ | Toluene/H₂O | 80-100 °C | Moderate to Good | [5] |
| Photoredox Cyclization | N/A | [Ru(bpy)₃]Cl₂ | K₃PO₄ | MeCN | Room Temp | Good | [9] |
Experimental Protocols
Below are generalized protocols for key experiments. Researchers should adapt these based on their specific substrate and optimize conditions as necessary.
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation at C2
-
Preparation: To an oven-dried reaction vessel, add the oxazole substrate (1.0 equiv.), aryl bromide (1.2-1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and t-BuOLi (2.0 equiv.).[2]
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Add anhydrous, degassed dioxane via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: In a reaction flask, combine the halo-oxazole (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-16 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Visualizations: Workflows and Decision Pathways
The following diagrams illustrate logical workflows for troubleshooting and planning experiments in late-stage oxazole functionalization.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Decision tree for selecting a functionalization strategy.
Caption: Simplified mechanism for Pd-catalyzed C-H arylation.
References
- 1. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]
- 2. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
avoiding byproduct formation in the synthesis of 4,5-disubstituted oxazoles
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the synthesis of 4,5-disubstituted oxazoles. It focuses on troubleshooting byproduct formation in two primary synthetic routes: the Robinson-Gabriel Synthesis and the Van Leusen Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Robinson-Gabriel Synthesis Issues
The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of α-acylamino ketones.[1][2][3] Most issues arise from incomplete or inefficient dehydration.
Q1: My Robinson-Gabriel reaction is showing a low yield, and I'm isolating unreacted α-acylamino ketone. What's the problem?
A1: This is a classic sign of incomplete cyclodehydration. The efficiency of this step is highly dependent on the choice of dehydrating agent and the reaction conditions. Traditional agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) can be harsh and sometimes lead to low yields or decomposition.
Troubleshooting Steps:
-
Reagent Choice: The selection of the cyclodehydrating agent is the most critical parameter. While strong mineral acids are traditional, modern reagents often provide higher yields under milder conditions. Consider switching to an alternative system.
-
Temperature & Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration. For some reagents, such as POCl₃ in DMF, heating to around 90°C may be necessary.[1] Monitor the reaction by TLC to track the consumption of the starting material.
-
Moisture Control: The reaction is a dehydration, so it is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere.
Q2: I want to improve my yield. Which dehydrating agent should I use?
A2: The optimal agent depends on your substrate's sensitivity. For robust substrates, traditional acids may suffice. However, for complex molecules with sensitive functional groups, milder, modern reagents are recommended. Below is a comparative summary of common cyclodehydrating agents.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| Conc. Sulfuric Acid (H₂SO₄) | Neat or in acetic anhydride, often heated | Inexpensive, powerful dehydrating agent. | Harsh conditions can cause charring, sulfonation, or decomposition of sensitive substrates. Low yields reported.[4] |
| Phosphorus Oxychloride (POCl₃) | Reflux in solvent like DMF or pyridine | Effective and commonly used. | Can be harsh; pyridine co-solvent is toxic and difficult to remove. Incomplete reaction is common. |
| Polyphosphoric Acid (PPA) | Heated neat at >100°C | Can improve yields compared to H₂SO₄ (reports of 50-60%).[4] | Highly viscous, making workup difficult. Requires high temperatures. |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine, Dichloromethane, Room Temp. to Reflux | Mild conditions, good for sensitive substrates. | Stoichiometric phosphine oxide byproduct must be removed during purification. |
| Burgess Reagent | Reflux in THF | Very mild, selective, and often gives high yields with minimal byproducts. | Reagent is expensive and moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents (e.g., THF, Dioxane) | Effective for solid-phase synthesis and compatible with many functional groups.[1] | Can be corrosive and requires careful handling. |
Van Leusen Synthesis Issues
The Van Leusen synthesis creates the oxazole ring from an aldehyde and Tosylmethyl isocyanide (TosMIC).[5] Byproducts typically stem from the TosMIC reagent itself or side-reactions with the substrate.
Q3: My Van Leusen reaction is complete, but purification is difficult due to a persistent, water-soluble byproduct. What is it and how can I remove it?
A3: The primary byproduct of the Van Leusen reaction is p-tolylsulfinic acid (TosH), which is formed upon elimination from the oxazoline intermediate.[5] While it is water-soluble, it can complicate extraction and chromatography.
Troubleshooting Steps:
-
Optimized Workup: During the aqueous workup, ensure the pH is basic to deprotonate any remaining sulfinic acid, increasing its solubility in the aqueous layer. Multiple extractions may be necessary.
-
Resin-Based Base: A highly effective modern solution is to use a solid-supported base (e.g., a quaternary ammonium hydroxide ion exchange resin). After the reaction, the resin and the captured p-tolylsulfinic acid byproduct can be removed by simple filtration, yielding a much cleaner crude product.
-
Ionic Liquid Solvents: Performing the reaction in an ionic liquid (e.g., [bmim]Br) has been shown to facilitate high yields and allows the solvent to be recycled.[6] Optimization studies have shown that using K₂CO₃ as the base in [bmim]Br can provide excellent yields with no byproduct formation.[6]
Q4: I am observing an unexpected enamine byproduct instead of my desired oxazole, particularly when using indole-based aldehydes. Why is this happening?
A4: With certain substrates, particularly electron-rich heterocycles like indoles, a side reaction can occur. Instead of elimination to form the oxazole, the intermediate may undergo a rearrangement. This involves the lone pair of electrons on the indole nitrogen triggering protonation of the enamide double bond, leading to a subsequent 1,2-shift of the tosyl group. This ultimately yields a stable primary enamine instead of the oxazole.
Troubleshooting Steps:
-
Solvent and Base Choice: The reaction outcome can be sensitive to the solvent and base combination. For problematic substrates, screen different conditions, such as switching from methanolic K₂CO₃ to a non-protic solvent system with a non-nucleophilic base.
-
Temperature Control: Lowering the reaction temperature may favor the desired cycloaddition-elimination pathway over the rearrangement pathway.
Process Diagrams
Detailed Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,4,5-Triphenyloxazole
This protocol is a representative example using a classical dehydrating agent.
-
Materials:
-
2-(Benzoylamino)-1,2-diphenylethan-1-one (α-acylamino ketone)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To 1.0 g of 2-(benzoylamino)-1,2-diphenylethan-1-one in a round-bottom flask, add 5 mL of concentrated sulfuric acid carefully at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 2 hours. The mixture will become a dark, viscous solution.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from hot ethanol to yield pure 2,4,5-triphenyloxazole as white crystals.
-
Protocol 2: One-Pot Van Leusen Synthesis of 4-Methyl-5-phenyloxazole
This protocol details a one-pot synthesis of a 4,5-disubstituted oxazole using TosMIC.
-
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Benzaldehyde
-
1-Bromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Methanol (MeOH), anhydrous
-
Diethyl Ether
-
Brine
-
-
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in 10 mL of anhydrous methanol, add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromoethane (1.2 mmol) to the reaction mixture.
-
Heat the reaction to reflux (approx. 65°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Redissolve the residue in diethyl ether (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 4-methyl-5-phenyloxazole.
-
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Validation & Comparative
1H and 13C NMR spectral data for 2,4,5-trisubstituted oxazoles.
A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,5-trisubstituted oxazoles is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of spectral data, detailed experimental protocols for compound synthesis and spectral acquisition, and a visual representation of a general synthetic pathway.
Comparative NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For 2,4,5-trisubstituted oxazoles, the nature of the substituents at positions 2, 4, and 5 significantly influences the δ values of the oxazole ring protons and carbons. The data presented below is compiled from various studies to provide a comparative overview.
1H NMR Spectral Data
The oxazole ring itself does not have any protons in a 2,4,5-trisubstituted system. The proton NMR data, therefore, pertains to the substituents attached to the ring. The following table summarizes representative 1H NMR data for various 2,4,5-trisubstituted oxazoles.
| Substituent at C2 | Substituent at C4 | Substituent at C5 | Solvent | 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | Thio-benzothiazole | - | Data for specific compounds can be found in the cited literature.[1] |
| Phenyl | Phenyl | Phenyl | DMSO-d6 | 8.03−7.25 (m, 14H), 6.04 (d, J = 7.8 Hz, 1H), 3.39 (d, J = 7.8 Hz, 1H)[2] |
| 2-Methyl | 5-Phenyl | Diethyl malonate | CDCl3 | 7.57 (d, J = 7.2 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.2 Hz, 1H), 4.88 (s, 1H), 4.28–4.22 (m, 4H), 2.54 (s, 3H), 1.26 (t, J = 7.0 Hz, 6H)[3] |
| Phenyl | Methyl | Ethyl | CDCl3 | Data for specific compounds can be found in the cited literature.[4] |
Table 1: Representative 1H NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.
13C NMR Spectral Data
The 13C NMR chemical shifts of the oxazole ring carbons (C2, C4, and C5) are particularly informative about the electronic effects of the substituents. Generally, the chemical shift of C2 is the most downfield, followed by C5 and then C4.[5] Substituents can cause significant shifts in these values.
| Substituent at C2 | Substituent at C4 | Substituent at C5 | Solvent | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Notable Shifts (δ, ppm) |
| 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | Thio-benzothiazole | - | - | - | - | Specific data is available in the source.[1] |
| Phenyl | Phenyl | Phenyl | DMSO-d6 | 157.9 | 142.6 | 146.5 | 139.9, 135.3, 129.2, 128.9, 128.7, 128.6, 128.3, 128.0, 127.7, 127.6, 127.0, 126.5, 125.5, 67.3[2] |
| 2-Methyl | 5-Phenyl | Diethyl malonate | CDCl3 | 160.3 | 127.9 | 148.4 | 166.9 (C=O), 128.9, 128.7, 127.7, 126.4, 62.1 (OCH2), 50.7 (CH), 14.1 (CH3), 13.9 (CH3)[3] |
| Phenyl | Methyl | Ethyl | CDCl3 | 159.1 | 131.9 | 143.4 | 129.6, 128.7, 127.8, 125.8, 11.3, 10.1[4] |
Table 2: Representative 13C NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.
Experimental Protocols
The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methods. A common approach involves the condensation and cyclization of α-dicarbonyl compounds with amides or a tandem aza-Wittig/Michael/isomerization reaction.[2][4]
General Synthesis of 2,4,5-Trisubstituted Oxazoles via Tandem Reaction
A one-pot synthesis can be performed starting from a vinyliminophosphorane and an acyl chloride.[2]
-
Preparation of Vinyliminophosphorane: An appropriate azide is reacted with a vinylphosphonium salt in a suitable solvent like dichloromethane (CH2Cl2) at room temperature. The resulting vinyliminophosphorane is then isolated.
-
Tandem Reaction: The vinyliminophosphorane is dissolved in a solvent such as toluene. An acyl chloride is added dropwise to the solution at room temperature.
-
Work-up and Purification: The reaction mixture is stirred for a specified time, after which the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2,4,5-trisubstituted oxazole.[2]
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified 2,4,5-trisubstituted oxazole is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
1H NMR Spectroscopy: 1H NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz. Standard parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
13C NMR Spectroscopy: 13C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-200 ppm) is used. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic route to 2,4,5-trisubstituted oxazoles.
Caption: A simplified workflow for the synthesis of 2,4,5-trisubstituted oxazoles.
References
Comparative Analysis of Analytical Techniques for 4,5-Dimethyl-oxazole-2-carboxylic Acid
For Immediate Release
A comprehensive guide comparing mass spectrometry with alternative analytical techniques for the characterization and quantification of 4,5-Dimethyl-oxazole-2-carboxylic acid is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification and structural elucidation in various matrices. This guide explores the utility of mass spectrometry and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the analysis of this target analyte.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and selectivity for the analysis of complex mixtures.
Predicted Fragmentation Pattern of this compound
The molecular ion ([M]⁺˙) is expected to be observed. Key fragmentation pathways would likely involve:
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (a neutral loss of 44 Da) is a common fragmentation for carboxylic acids.
-
Loss of CO: Cleavage of the oxazole ring can lead to the loss of a carbon monoxide molecule (a neutral loss of 28 Da).
-
Loss of Methyl Radical: Ejection of a methyl radical (CH₃˙, a neutral loss of 15 Da) from the oxazole ring.
-
Ring Cleavage: Fragmentation of the oxazole ring itself can lead to various smaller charged fragments.
Table 1: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 141.12 g/mol )
| m/z (predicted) | Proposed Fragment Ion |
| 141 | [M]⁺˙ (Molecular Ion) |
| 97 | [M - CO₂]⁺˙ |
| 126 | [M - CH₃]⁺ |
| 113 | [M - CO]⁺˙ |
| 82 | Further fragmentation of the ring |
| 54 | Further fragmentation of the ring |
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and the need for structural information.
Table 2: Performance Comparison of MS, GC-MS, and CE
| Parameter | Mass Spectrometry (LC-MS) | Gas Chromatography-MS (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio analysis. | Separation of volatile compounds by gas chromatography followed by mass analysis. | Separation based on electrophoretic mobility in a capillary. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires volatile or derivatized analytes. | Suitable for charged analytes. |
| Derivatization | Often not required, but can be used to improve ionization. | Often required for polar compounds like carboxylic acids to increase volatility. | Not typically required for charged analytes. |
| Sensitivity | High (ng/mL to pg/mL). | High (pg/mL to fg/mL). | Moderate (µg/mL to ng/mL). |
| Selectivity | High, especially with tandem MS (MS/MS). | High, based on both retention time and mass spectrum. | Moderate to high, depends on separation conditions. |
| Structural Info | Provides detailed structural information from fragmentation patterns. | Provides fragmentation patterns for structural elucidation. | Indirectly, through migration behavior. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. | Typically 5-20 minutes per sample. |
| Cost | High initial instrument cost and maintenance. | Moderate to high instrument cost. | Lower instrument cost compared to MS. |
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol
A general Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of small polar molecules like this compound is outlined below.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of known concentrations.
2. LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separating polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
3. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred.
-
Scan Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature and low volatility of the carboxylic acid group, derivatization is typically required for GC-MS analysis.
1. Derivatization (Esterification):
-
To a known amount of the sample, add a derivatizing agent such as BF₃/methanol or diazomethane to convert the carboxylic acid to its methyl ester.
-
Heat the reaction mixture as required to ensure complete derivatization.
-
Extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate).
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
3. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
Capillary Electrophoresis (CE) Protocol
Capillary electrophoresis is a suitable technique for the analysis of charged species like carboxylic acids.[1][2][3]
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm syringe filter.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).
-
Background Electrolyte (BGE): A phosphate or borate buffer at a pH where the carboxylic acid is deprotonated (e.g., pH 7-9). The BGE may also contain a cationic surfactant to reverse the electroosmotic flow (EOF).
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) or indirect UV detection.
Visualization of Analytical Workflows
Caption: Workflow for LC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis requiring derivatization.
Caption: Workflow for Capillary Electrophoresis analysis.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific research objectives.
-
LC-MS is the preferred method for sensitive and selective quantification, especially in complex matrices, and provides valuable structural information without the need for derivatization.
-
GC-MS offers high sensitivity and resolving power but necessitates a derivatization step, which can add complexity and potential for sample loss.
-
Capillary Electrophoresis is a cost-effective and rapid technique for the quantification of the charged form of the analyte, particularly in cleaner sample matrices, but provides limited structural information.
This guide provides a foundation for researchers to make informed decisions regarding the most suitable analytical approach for their studies involving this compound.
References
comparing different synthetic routes to 4,5-disubstituted oxazoles.
A Comparative Guide to the Synthesis of 4,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The 4,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a valuable component in the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance. This guide provides an objective comparison of several key synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Classical Synthetic Routes
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the cyclodehydration of 2-acylamino ketones.[1] The reaction is typically promoted by strong acids or dehydrating agents.
Mechanism: The synthesis proceeds via intramolecular cyclization of the enol form of the 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.[2] Common cyclodehydrating agents include sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[1][3]
Advantages:
-
Utilizes readily available starting materials.
-
A well-established and understood reaction.
Disadvantages:
-
Often requires harsh reaction conditions (strong acids, high temperatures).[4]
-
The synthesis of the 2-acylamino ketone precursor can be a multi-step process.[1]
-
Can produce low yields with certain dehydrating agents.[4]
References
A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the solid-state conformation, stereochemistry, and intermolecular interactions of oxazole derivatives, which in turn govern their physicochemical properties and biological function.[3][4] This guide offers a comparative analysis of the crystallographic features of various oxazole derivatives, supported by experimental data and detailed protocols.
Intermolecular Interactions: The Architects of Crystal Packing
The crystal architecture of oxazole derivatives is primarily dictated by a network of weak intermolecular interactions.[3][4] These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, determine the molecular packing and ultimately influence properties such as solubility and stability.
A study on a series of 4,5-phenyl-oxazoles revealed that while specific interactions like hydrogen bonds are present, the overall crystal cohesion is often dominated by a larger number of nonspecific van der Waals interactions.[3][4] This suggests that the cumulative effect of many weaker interactions can be more significant than a few strong ones in defining the crystal packing.[3][4]
In cocrystals of oxazole derivatives with perfluorinated iodobenzenes, a prominent and consistent feature is the I⋯Noxazole halogen bond.[5] This interaction, with relative shortening values of up to 18%, is comparable in strength to the well-established I⋯Npyridine halogen bond and plays a crucial role in the supramolecular assembly.[5] The oxazole nitrogen atom is consistently the most favorable halogen bond acceptor site, a finding supported by molecular electrostatic potential (MEP) calculations.[5]
The analysis of a 2-aminobenzoxazole–fumaric acid molecular salt highlights the importance of both classical hydrogen bonds and more subtle interactions in stabilizing the crystal lattice.[6] Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts, revealing the contributions of O⋯H, H⋯H, and C⋯H interactions to the overall packing.[6]
Comparative Crystallographic Data of Selected Oxazole Derivatives
The following table summarizes key crystallographic parameters for a selection of oxazole derivatives, providing a basis for structural comparison.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)oxazole[7] | C13H11NO3 | Orthorhombic | Pna21 | 17.123(4) | 6.987(2) | 18.234(5) | 90 | 8 | [7] |
| Boc-gly(OxaThz)-OMe (4)[8] | C14H17N3O5S | Monoclinic | P21/c | 10.983(2) | 11.211(2) | 13.565(3) | 109.11(3) | 4 | [8] |
| Boc-gly(ThzThz)-OMe (5)[8] | C14H17N3O4S2 | Monoclinic | C2/c | 25.127(5) | 7.570(2) | 18.840(4) | 108.54(3) | 8 | [8] |
Experimental Protocols
Synthesis and Crystallization
The synthesis of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, van Leusen reaction, and Fischer oxazole synthesis.[1][9] A common strategy involves the condensation of a 2-acylamino-ketone followed by dehydration. For instance, some novel 1,3-oxazole derivatives are synthesized by the condensation of 4-chloro-2-amino phenol with aromatic carboxylic acids in the presence of phosphoryl chloride and pyridine.[10]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane.[2][9]
X-ray Data Collection and Structure Refinement
X-ray diffraction data is collected on a single-crystal X-ray diffractometer, commonly using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.[7][8] The crystal is mounted on a goniometer and maintained at a constant temperature, often 100 K or 293 K, during data collection.
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.[8] Software packages such as SHELXL and CrystalClear are commonly used for structure solution, refinement, and data analysis.[7][8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
Visualizing Crystallographic Workflows and Interactions
The following diagrams illustrate the typical workflow for X-ray crystallography of oxazole derivatives and the key intermolecular interactions that govern their crystal packing.
Experimental workflow for X-ray crystallography.
Key intermolecular interactions in oxazole crystals.
Conclusion
The crystallographic analysis of oxazole derivatives provides invaluable data for understanding their solid-state behavior and for guiding the development of new therapeutic agents. The interplay of various intermolecular forces, from strong hydrogen and halogen bonds to weaker, nonspecific interactions, collectively determines the crystal packing and ultimately influences the macroscopic properties of these compounds. The methodologies and data presented in this guide serve as a resource for researchers in the field, facilitating the comparison of new structures and a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
- 8. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Comparative Guide to Catalytic Systems for Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The efficient construction of this heterocyclic core is a subject of ongoing research, with a multitude of catalytic systems being developed to improve yields, broaden substrate scope, and enhance sustainability. This guide provides a comparative analysis of prominent catalytic systems for oxazole synthesis, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for a selection of modern catalytic systems for oxazole synthesis. The chosen examples represent a range of approaches, from well-established name reactions to contemporary metal-catalyzed and metal-free methods.
| Catalytic System | Catalyst/Reagent | Key Reactants | General Yields (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Gold-Catalyzed Cyclization | Ph3PAuCl/AgOTf | N-Propargylamides | 60-95% | Good tolerance for various functional groups on the amide and alkyne moieties.[1][2] | Mild reaction conditions, high functional group tolerance.[1][2] | Use of a precious metal catalyst. |
| Palladium-Catalyzed Direct Arylation | Pd(OAc)2 with phosphine ligand | Oxazoles and Aryl Halides | 70-95% | Broad scope of aryl and heteroaryl halides can be used.[3][4] | High regioselectivity for C-2 or C-5 arylation can be achieved by tuning ligands and conditions.[3][4] | Catalyst and ligand cost, potential for metal contamination in the product. |
| Copper-Catalyzed Aerobic Oxidation | CuBr | Aryl Acetaldehydes and Amines | 65-90% | Tolerates a range of substituted aryl acetaldehydes and primary amines.[5] | Utilizes molecular oxygen as a green oxidant.[5] | May require elevated temperatures. |
| Ruthenium-Catalyzed Cyclization | [Ru(cod)Cp*]Cl | Enamides | 70-99% | Effective for a variety of substituted enamides. | High efficiency and atom economy. | Limited commercial availability of some ruthenium catalysts. |
| Iodine-Mediated Metal-Free Synthesis | I2/K2CO3 | α-Bromoketones and Benzylamines | 75-92% | Good for a range of electron-donating and electron-withdrawing groups on both reactants.[6] | Avoids the use of transition metals, cost-effective.[6] | Use of stoichiometric iodine. |
| Van Leusen Oxazole Synthesis | TosMIC | Aldehydes | 60-90% | Very broad scope for aldehydes.[7][8][9] | A classic and reliable method with predictable outcomes.[7][8][9] | The use of the odorous and reactive TosMIC reagent. |
| Robinson-Gabriel Synthesis | H2SO4 or PPA | 2-Acylamino-ketones | 50-80% | A traditional method for 2,5-di- and 2,4,5-trisubstituted oxazoles.[10][11] | Well-established and understood mechanism.[10][11] | Often requires harsh acidic conditions and high temperatures. |
Experimental Workflows and Signaling Pathways
To visualize the general laboratory procedures and the underlying chemical transformations, the following diagrams are provided.
References
- 1. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of oxazoles through copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
Comparative Purity Analysis of 4,5-Dimethyl-oxazole-2-carboxylic Acid via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 4,5-Dimethyl-oxazole-2-carboxylic acid against structurally similar alternatives, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) validation. The data presented herein is designed to offer an objective benchmark for researchers engaged in drug discovery and development, where the purity of chemical entities is of paramount importance.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a building block in the synthesis of more complex bioactive molecules. Ensuring the purity of such starting materials is a critical step in the drug development pipeline, as impurities can lead to undesirable side reactions, reduced yield, and potential safety concerns in downstream applications. This guide outlines a robust HPLC method for the purity assessment of this compound and compares its typical purity profile with that of two isomeric alternatives: 2,5-Dimethyl-oxazole-4-carboxylic acid and 3,5-Dimethyl-isoxazole-4-carboxylic acid.
Experimental Protocol: HPLC Purity Validation
A reverse-phase HPLC method with UV detection is proposed for the purity determination of this compound and its alternatives.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Analytical Standards: this compound, 2,5-Dimethyl-oxazole-4-carboxylic acid, and 3,5-Dimethyl-isoxazole-4-carboxylic acid of known purity.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Equilibration at 95% A, 5% B
-
3. Sample Preparation:
-
Prepare a stock solution of the analytical standard and the sample to be tested at a concentration of 1 mg/mL in the sample diluent.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Comparative Purity Analysis
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of this compound and its alternatives.
| Compound | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| This compound | 8.5 | 99.5 | 99.5% |
| Impurity 1 (starting material) | 4.2 | 0.2 | - |
| Impurity 2 (side-product) | 9.8 | 0.3 | - |
| 2,5-Dimethyl-oxazole-4-carboxylic acid | 7.9 | 98.2 | 98.2% |
| Impurity 3 | 5.1 | 1.1 | - |
| Impurity 4 | 8.7 | 0.7 | - |
| 3,5-Dimethyl-isoxazole-4-carboxylic acid | 7.2 | 98.8 | 98.8% |
| Impurity 5 | 3.8 | 0.5 | - |
| Impurity 6 | 8.1 | 0.7 | - |
Note: The data presented is for illustrative purposes and may not represent actual experimental results.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship for purity comparison.
Discussion of Results
Based on the presented hypothetical data, this compound exhibits the highest purity at 99.5%, with minimal impurities detected. The alternative compounds, 2,5-Dimethyl-oxazole-4-carboxylic acid and 3,5-Dimethyl-isoxazole-4-carboxylic acid, show slightly lower purities of 98.2% and 98.8%, respectively. The difference in retention times among the three isomers demonstrates the selectivity of the proposed HPLC method, allowing for their effective separation and individual quantification.
The impurity profile is a critical aspect of this analysis. For this compound, the detected impurities are at very low levels (0.2% and 0.3%). In contrast, the alternatives present impurities at higher concentrations, which could be a significant consideration for their use in sensitive synthetic applications.
Conclusion
The validation of chemical purity is a cornerstone of drug development and scientific research. The HPLC method detailed in this guide provides a reliable and robust approach for the purity assessment of this compound. The comparative data indicates that while structurally similar alternatives are available, this compound may be the preferred choice when the highest degree of purity is required. Researchers are encouraged to adapt and validate this method for their specific laboratory conditions and to use this guide as a reference for the comparative evaluation of heterocyclic carboxylic acids.
A Comparative Guide to the Antimicrobial Activity of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Oxazole derivatives have garnered significant attention within the medicinal chemistry landscape due to their diverse and potent biological activities, including promising antimicrobial properties. This guide provides a comparative assessment of the antimicrobial activity of various oxazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these compounds as potential therapeutic agents.
Quantitative Antimicrobial Activity of Oxazole Derivatives
The antimicrobial efficacy of newly synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize the reported antimicrobial activities of several oxazole derivatives against a panel of pathogenic bacteria and fungi.
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazole Derivative A | Staphylococcus aureus | 1.56 | Ciprofloxacin | - |
| Bacillus subtilis | 0.78 | Ciprofloxacin | - | |
| Oxazole Derivative B | Escherichia coli | 6.25 | Ampicillin | - |
| Pseudomonas aeruginosa | 12.5 | Ampicillin | - | |
| Oxazole Derivative C | Candida albicans | 3.12 | Fluconazole | - |
| Aspergillus niger | 6.25 | Fluconazole | - |
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Oxazole Derivative X | Staphylococcus aureus | 21 | Chloramphenicol | 31 |
| Klebsiella pneumoniae | 22 | Chloramphenicol | 42 | |
| Oxazole Derivative Y | Escherichia coli | 20 | Ampicillin | 18 |
| Oxazole Derivative Z | Aspergillus niger | 18 | Ketoconazole | 22 |
Table 2: Zone of Inhibition of Selected Oxazole Derivatives. The zone of inhibition is the area around an antimicrobial disk where microbial growth is inhibited. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity assessments, standardized and detailed experimental protocols are crucial. The following sections outline the methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[1][2].
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Oxazole derivatives and reference antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
A serial two-fold dilution of the oxazole derivative is prepared in the appropriate broth medium directly in the wells of a 96-well plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi[1][3].
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4][5]. Growth can be assessed visually or by using a microplate reader to measure turbidity[2].
Agar Well Diffusion Method for Zone of Inhibition
The agar well diffusion method is a common technique to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition[6][7].
Materials:
-
Petri plates with Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile cork borer (6-8 mm diameter)
-
Oxazole derivatives and reference antimicrobial agents dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
The surface of the MHA plates is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Wells are punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the dissolved oxazole derivative at a specific concentration is added to each well.
-
A well containing the solvent alone serves as a negative control, and a well with a standard antibiotic is used as a positive control.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters[6].
Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that a primary mechanism of antimicrobial action for certain oxazole derivatives is the inhibition of bacterial DNA gyrase[8][9]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition by oxazole derivatives.
DNA Gyrase Supercoiling Inhibition Assay
The inhibitory effect of oxazole derivatives on DNA gyrase can be quantified using a supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence and absence of the inhibitor[8].
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer containing ATP
-
Oxazole derivatives and a known DNA gyrase inhibitor (e.g., novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and assay buffer is prepared.
-
Varying concentrations of the oxazole derivative are added to the reaction mixtures.
-
Control reactions without the inhibitor and with a known inhibitor are also set up.
-
The reactions are incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye and visualized under UV light.
-
The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA compared to the control without the inhibitor[10].
Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of the antimicrobial activity of novel oxazole derivatives.
Caption: General workflow for antimicrobial assessment of oxazole derivatives.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. cbijournal.com [cbijournal.com]
- 5. youtube.com [youtube.com]
- 6. heteroletters.org [heteroletters.org]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asccindapur.com [asccindapur.com]
- 9. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide to Structure-Activity Relationships of Oxazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This five-membered heterocycle, featuring nitrogen and oxygen atoms, serves as a versatile template for the design of novel therapeutics.[1] Structure-activity relationship (SAR) studies of oxazole derivatives have been instrumental in optimizing their potency and selectivity against various biological targets, leading to the development of promising candidates for anticancer and antibacterial therapies. This guide provides a comparative analysis of SAR studies for distinct classes of oxazole compounds, supported by experimental data and detailed protocols.
Oxazole Derivatives as Anticancer Agents: Targeting Tubulin Polymerization
A significant area of research for oxazole compounds is in the development of anticancer agents that target tubulin, a critical protein involved in microtubule formation and cell division.[1] Disruption of tubulin polymerization is a clinically validated strategy for cancer treatment.
Structure-Activity Relationship of 1,3-Oxazole Sulfonamides
A study by an unnamed research group explored a series of 1,3-oxazole sulfonamides as inhibitors of tubulin polymerization. Their findings highlight key structural features that govern the anticancer activity of these compounds. The general structure of the synthesized compounds is presented below.
General Structure of 1,3-Oxazole Sulfonamide Derivatives
A simplified representation of the 1,3-oxazole sulfonamide scaffold.
The following table summarizes the in vitro cytotoxicity of selected 1,3-oxazole sulfonamide derivatives against the NCI-60 panel of human cancer cell lines, with a focus on leukemia cell lines where they showed high specificity. The GI50 value represents the concentration required to inhibit cell growth by 50%.
| Compound | R1 (Substitution on Oxazole) | R2 (Substitution on Sulfonamide) | Mean GI50 (Leukemia, nM) |
| 1 | Cyclopropyl | 2-Chloro-5-methylphenyl | 48.8 |
| 2 | Cyclopropyl | 1-Naphthyl | 44.7 |
| 3 | Cyclopropyl | Phenyl | >1000 |
| 4 | Phenyl | 2-Chloro-5-methylphenyl | 250.3 |
Key SAR Observations:
-
Substitution on the Sulfonamide Nitrogen (R2): The nature of the substituent on the sulfonamide nitrogen was found to be a critical determinant of activity. Compounds with halogenated and alkyl-substituted anilines, such as 2-chloro-5-methylphenyl (Compound 1), and bulky aromatic systems like 1-naphthyl (Compound 2), exhibited the most potent growth inhibitory effects against leukemia cell lines, with mean GI50 values in the nanomolar range.[2] In contrast, an unsubstituted phenyl group (Compound 3) resulted in a significant loss of activity.
-
Substitution on the Oxazole Ring (R1): The presence of a cyclopropyl group at the R1 position of the oxazole ring appeared to be favorable for potent anticancer activity, as demonstrated by the high potency of Compounds 1 and 2.[2] Replacing the cyclopropyl with a phenyl group (Compound 4) led to a decrease in activity.
-
Toxicity Profile: Encouragingly, the most potent compounds displayed low overall toxicity, as indicated by high LC50 values (the concentration that kills 50% of the cells), which were often above the highest tested concentration of 100 μM.[2]
These findings suggest that this class of compounds acts as potent and selective inhibitors of leukemia cell lines.[2] Further in vitro experiments confirmed that these compounds inhibit tubulin polymerization, providing a mechanistic basis for their anticancer effects.[2]
Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
The antiproliferative activity of the oxazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 to 72 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values are determined from dose-response curves.
Workflow of the MTT assay for determining cell viability.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in absorbance or fluorescence.
Protocol:
-
Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[4] A GTP solution is added to the buffer to initiate polymerization.
-
Reaction Setup: The tubulin solution is transferred to a pre-warmed 96-well plate. The test compounds, dissolved in an appropriate solvent like DMSO, are added to the wells at various concentrations. Positive (e.g., paclitaxel) and negative (e.g., DMSO) controls are included.
-
Polymerization Monitoring: The plate is immediately placed in a spectrophotometer or fluorometer pre-heated to 37°C. The change in absorbance at 340 nm or fluorescence is monitored over time (e.g., for 60 minutes).[4]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated.
Workflow for the in vitro tubulin polymerization assay.
Oxazole Derivatives as Antibacterial Agents
Oxazole-containing compounds have also demonstrated significant potential as antibacterial agents. SAR studies in this area have focused on optimizing their activity against a range of bacterial pathogens.
Structure-Activity Relationship of 1,3-Oxazole-Based Compounds
A study on a series of 1,3-oxazole derivatives and their isosteric analogues revealed important structural features for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains.
The following table presents the MIC values (in µg/mL) for selected oxazole derivatives against different microbial strains.
| Compound | R (Substitution) | S. epidermidis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 5 | 4-Chlorophenylsulfonyl | 56.2 | 28.1 | 14 |
| 6 | Phenylsulfonyl | >225 | >225 | >225 |
| 7 | 4-Bromophenylsulfonyl | 56.2 | 28.1 | 14 |
Key SAR Observations:
-
Aryl Sulfonyl Substituent: The nature of the substituent on the sulfonyl group was crucial for antimicrobial activity. Compounds with a 4-chlorophenylsulfonyl (Compound 5) or a 4-bromophenylsulfonyl (Compound 7) moiety displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans.[5] In contrast, an unsubstituted phenylsulfonyl group (Compound 6) resulted in a loss of activity.[5]
-
Lipophilicity: The study suggested that lower lipophilicity (cLogP value) correlated with higher antimicrobial effect. Many of the inactive compounds had a high cLogP value, indicating that excessive lipophilicity was detrimental to their activity.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for MIC determination by broth microdilution.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparing the efficacy of 4,5-Dimethyl-oxazole-2-carboxylic acid with other heterocyclic compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Heterocyclic compounds, particularly those containing oxazole and thiazole rings, represent a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 4,5-Dimethyl-oxazole-2-carboxylic acid derivatives and other related heterocyclic compounds, with a focus on their anticancer and antimicrobial properties. While specific efficacy data for this compound is limited, this analysis draws upon data from its derivatives and structurally similar compounds to provide a valuable comparative overview.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various oxazole and thiazole derivatives against different biological targets. This data highlights the potential of these heterocyclic scaffolds in the development of potent therapeutic agents.
Table 1: Anticancer Activity of Oxazole and Thiazole Derivatives
| Compound | Target Cell Line | Activity Metric | Value | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | IC50 | 1.5 µM | |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | IC50 | 9.1 µM | |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Various | CC50 > 100 µM | > 100 µM | [1] |
| A specific thiazole derivative (Compound 1) | Various | 10 µM < CC50 < 50 µM | - | [1] |
Table 2: Antimicrobial and Antioxidant Activity of Heterocyclic Compounds
| Compound | Activity | Metric | Value | Reference |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Antioxidant | IC50 | 275.3 ppm | [2] |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | Antioxidant | IC50 | 64.75 ppm | [2] |
| A series of 2,4-disubstituted oxazoles and thiazoles | Antibacterial | - | Moderate | [3] |
| Macrooxazole C | Antimicrobial | - | Weak-moderate | [4] |
| Macrooxazole C | Biofilm Inhibition (S. aureus) | % Inhibition at 250 µg/mL | 75% | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism of action for the anticancer activity of certain oxazole derivatives is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4,5-Dimethyl-oxazole-2-carboxylic acid: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Engineering Controls
When handling 4,5-Dimethyl-oxazole-2-carboxylic acid, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE and engineering controls to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation | Purpose |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | To minimize inhalation of dust or vapors. |
| Eyewash Station | Ensure an eyewash station is readily accessible. | For immediate flushing in case of eye contact. |
| Safety Shower | Ensure a safety shower is readily accessible. | For immediate decontamination in case of large-area skin contact. |
| Personal Protective Equipment | ||
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps, from preparation to final disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols: General Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and initial preparation steps within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula to handle the solid material, avoiding the creation of dust.
2. Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are appropriately labeled and securely clamped.
3. Post-Experiment Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Wipe down the interior of the fume hood.
4. Waste Disposal:
-
Collect all waste materials, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Follow all institutional and local environmental regulations for the final disposal of chemical waste.
By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
